2-Bromoquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICBDHNUTQDFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Technical Review: 3-Cyanoquinoline Derivatives in Medicinal Chemistry
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-cyanoquinoline scaffold represents a privileged structure in modern medicinal chemistry, particularly within the realm of kinase inhibitors. Distinguished by the electron-withdrawing nitrile group at the C-3 position, this pharmacophore exhibits unique electronic properties that enhance binding affinity within the ATP-binding pockets of various protein kinases, most notably EGFR , HER2 , and Src/Abl .
This technical guide synthesizes the current state of the art regarding 3-cyanoquinoline derivatives. It moves beyond basic descriptions to analyze the causal relationships between chemical structure and biological efficacy, providing validated synthetic protocols and detailed Structure-Activity Relationship (SAR) maps. The focus is on actionable intelligence for the design of next-generation antineoplastic agents.
Chemical Architecture & Synthetic Strategies
The synthesis of 3-cyanoquinoline derivatives often hinges on the construction of the pyridine ring fused to a benzene core, with the critical introduction of the nitrile group at C-3 and a leaving group (usually Cl) at C-4 to facilitate subsequent functionalization.
Core Synthetic Workflow
The most robust industrial route involves the Gould-Jacobs type cyclization or the Vilsmeier-Haack approach . Below is a high-level workflow visualization of the primary synthetic pathways.
Critical Reaction Parameters
-
Cyclization Efficiency: The thermal cyclization of the enamine intermediate requires high temperatures (>250°C). Incomplete cyclization is a common failure mode; ensuring anhydrous conditions and using a high-boiling solvent like diphenyl ether (Dowtherm A) is critical.
-
C-4 Functionalization: The chlorine atom at C-4 is highly activated due to the electron-withdrawing nature of the C-3 cyano group and the ring nitrogen. This allows for facile
reactions with anilines under mild acidic conditions (e.g., EtOH/HCl), which is the standard method for introducing the specificity-determining moiety found in drugs like Neratinib and Bosutinib .
Pharmacological Landscape: Kinase Inhibition[1][2][3]
The 3-cyanoquinoline moiety is not merely a scaffold but an active participant in ligand-protein binding.
Mechanism of Action (MOA)
In covalent inhibitors (e.g., Neratinib, Pelitinib), the scaffold positions a Michael acceptor (acrylamide) to form a covalent bond with a conserved Cysteine residue (e.g., Cys773 in EGFR or Cys805 in HER2). The C-3 nitrile group often occupies a hydrophobic pocket or interacts with the gatekeeper residue, distinct from the H-bonding role of the amide group seen in quinazoline inhibitors.
Key Therapeutic Agents
The following table summarizes the primary 3-cyanoquinoline derivatives that have reached clinical significance.
| Drug Name | Code | Target(s) | Mechanism | Status | Key Structural Feature |
| Neratinib | HKI-272 | EGFR, HER2, HER4 | Irreversible (Covalent) | Approved (Breast Cancer) | C-6 crotonamide (Michael acceptor) |
| Bosutinib | SKI-606 | Src, Abl | Reversible (ATP-competitive) | Approved (CML) | 7-alkoxy-3-quinolinecarbonitrile |
| Pelitinib | EKB-569 | EGFR (pan-ErbB) | Irreversible | Phase II (Discontinued) | 3-chloro-4-fluoroaniline moiety |
Structure-Activity Relationship (SAR) Deep Dive
Understanding the SAR of the 3-cyanoquinoline core is essential for optimizing potency and pharmacokinetic properties.
The SAR Map
The biological activity is tightly regulated by substitutions at four key positions: C-3, C-4, C-6, and C-7.
Expert Analysis of Substitutions
-
Position 3 (-CN): The nitrile group is non-negotiable for this class. Replacing it with a halogen or simple alkyl group often results in a drastic loss of potency. It likely contributes to the unique pKa of the quinoline nitrogen, optimizing H-bond interactions at the hinge region.
-
Position 6 vs. 7: In Neratinib , the Michael acceptor is located at C-6. This positioning is geometrically optimized to reach the cysteine residue in the ATP pocket of HER2. In contrast, Bosutinib (a reversible inhibitor) utilizes the C-7 position for a solubilizing ether chain to improve oral bioavailability, lacking the Michael acceptor entirely.
Experimental Protocols
Protocol: Synthesis of 4-Chloro-3-cyano-7-ethoxyquinoline
A validated intermediate for Neratinib/Pelitinib analogs.
Reagents: 3-Ethoxy-aniline, Ethyl (ethoxymethylene)cyanoacetate, Dowtherm A, Phosphorus oxychloride (
Step-by-Step Methodology:
-
Condensation: Mix 3-ethoxy-aniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in ethanol. Reflux for 2 hours. Cool to precipitate the enamine intermediate. Filter and dry.
-
Cyclization: Heat Dowtherm A (10 volumes) to 255°C. Add the enamine intermediate portion-wise. Stir at 250-255°C for 45 minutes. Caution: Vigorous evolution of ethanol vapor. Cool to RT; dilute with hexane to precipitate 7-ethoxy-4-hydroxyquinoline-3-carbonitrile.
-
Chlorination: Suspend the 4-hydroxy intermediate in
(5 volumes). Reflux for 3 hours. -
Work-up: Evaporate excess
under reduced pressure. Pour residue onto crushed ice/ammonia water. Filter the resulting solid (4-chloro-3-cyano-7-ethoxyquinoline). -
Validation: Verify via
-NMR (Characteristic singlet for H-2 proton at ~9.0 ppm).
Protocol: In Vitro EGFR Kinase Inhibition Assay
System: Homogeneous Time-Resolved Fluorescence (HTRF).
-
Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubation: Incubate EGFR enzyme (0.2 ng/µL) with the test compound (serial dilutions in DMSO) for 15 minutes at RT.
-
Reaction: Initiate reaction by adding ATP (
concentration) and biotinylated poly-GT substrate. Incubate for 60 minutes. -
Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Read fluorescence ratio (665/620 nm).
-
Analysis: Calculate
using non-linear regression (Sigmoidal dose-response).
Future Perspectives
The 3-cyanoquinoline scaffold is evolving beyond simple kinase inhibition.
-
PROTACs: Researchers are now using the 3-cyanoquinoline core as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade, rather than inhibit, EGFR/HER2, overcoming resistance mutations like T790M and C797S.
-
Dual-Targeting: Hybrid molecules combining 3-cyanoquinolines with phenothiazines or other pharmacophores are showing promise in overcoming multidrug resistance (MDR) in cancer lines.
References
-
Synthesis of 3-Cyanoquinoline Derivatives
-
Pharmacology & Neratinib
-
Bosutinib & Kinase Inhibition
-
Pelitinib & EGFR Inhibition
Sources
- 1. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones [organic-chemistry.org]
- 4. Neratinib - Wikipedia [en.wikipedia.org]
- 5. Bosutinib - Wikipedia [en.wikipedia.org]
- 6. ijpsjournal.com [ijpsjournal.com]
Crystallographic data of 2-substituted quinoline-3-carbonitriles
An In-Depth Technical Guide to the Crystallographic Data of 2-Substituted Quinoline-3-carbonitriles
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The quinoline scaffold, and specifically 2-substituted quinoline-3-carbonitriles, represents a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities. This guide provides a technical overview of the crystallographic data associated with these compounds, offering insights into their synthesis, crystallization, and structural analysis.
The Significance of Crystallographic Data in Drug Design
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This data is invaluable in drug discovery and development for several reasons:
-
Structure-Activity Relationship (SAR) Studies: By determining the exact conformation of a molecule, researchers can better understand how it interacts with its biological target. This knowledge is crucial for designing more potent and selective drug candidates.
-
Pharmacophore Modeling: Crystallographic data helps in identifying the key structural features (the pharmacophore) responsible for a molecule's biological activity.
-
Polymorphism Studies: The crystalline form of a drug can significantly impact its physical properties, such as solubility and bioavailability. X-ray crystallography is the definitive method for identifying and characterizing different polymorphs.
Accessing Crystallographic Data: The Cambridge Structural Database
The most comprehensive repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD).[1][2][3] The CSD contains over a million entries and is an essential resource for chemists and crystallographers.[1] Access to detailed crystallographic information, including atomic coordinates and structure factors for a wide array of 2-substituted quinoline-3-carbonitriles, would typically be obtained through a search of the CSD.[1][2]
Case Study: Crystallographic Data of a Key Precursor
While a comprehensive table for a broad series of 2-substituted quinoline-3-carbonitriles is best compiled from a direct CSD search, we can examine the crystallographic data for a closely related and synthetically important precursor, 2-chloroquinoline-3-carbaldehyde. This compound serves as a versatile starting material for the synthesis of various 2-substituted quinoline derivatives.[4][5]
The crystal structure of 2-chloroquinoline-3-carbaldehyde has been determined by single-crystal X-ray diffraction.[6][7] The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₆ClNO | [6][7] |
| Molecular Weight | 191.61 | [6][7] |
| Crystal System | Monoclinic | [6][7] |
| Space Group | P2₁/n | [6][7] |
| a (Å) | 11.8784 (9) | [6][7] |
| b (Å) | 3.9235 (3) | [6][7] |
| c (Å) | 18.1375 (12) | [6][7] |
| β (°) | 101.365 (4) | [6][7] |
| Volume (ų) | 828.72 (10) | [6][7] |
| Z | 4 | [6][7] |
| Temperature (K) | 290 | [7] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [7] |
| R-factor | 0.033 | [6] |
This data provides a foundational understanding of the solid-state conformation of this key intermediate. The molecule is nearly planar, a common feature of such aromatic systems.[7]
Experimental Protocols
The synthesis and crystallization of 2-substituted quinoline-3-carbonitriles are critical steps for obtaining high-quality crystals suitable for X-ray diffraction analysis.
Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds and is a common route to 2-chloroquinoline-3-carbaldehydes from N-arylacetamides.[4][8]
Step-by-Step Protocol:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a drying tube, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring while maintaining the low temperature.
-
Formylation: To the prepared Vilsmeier reagent, add the corresponding N-arylacetamide.
-
Reaction: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield the desired 2-chloroquinoline-3-carbaldehyde.[8]
General Crystallization Methodology
Obtaining single crystals of sufficient quality for X-ray diffraction can be a meticulous process. Slow evaporation of a saturated solution is a common and effective technique.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary to achieve complete dissolution.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Slow Evaporation: Transfer the clear solution to a clean vial and cover it with a perforated lid or parafilm to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor and dry them on filter paper.
Visualization of Molecular Structure and Experimental Workflow
The following diagrams illustrate the molecular structure of a representative 2-substituted quinoline-3-carbonitrile and the general workflow for its synthesis and crystallographic analysis.
Caption: Molecular structure of 2-chloroquinoline-3-carbonitrile.
Caption: Experimental workflow for synthesis and crystallographic analysis.
Conclusion
The crystallographic data of 2-substituted quinoline-3-carbonitriles are of fundamental importance for advancing drug discovery efforts centered on this versatile scaffold. While a comprehensive compilation of this data requires access to specialized databases like the CSD, this guide provides a framework for understanding the acquisition and interpretation of such information. The detailed experimental protocols for synthesis and crystallization, along with the illustrative crystallographic data of a key precursor, offer valuable insights for researchers in the field. The continued exploration and publication of the crystal structures of novel 2-substituted quinoline-3-carbonitriles will undoubtedly contribute to the rational design of new and improved therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Yadav, P., Lal, K., & Kumar, A. (2023). Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX. Bioorganic & Medicinal Chemistry, 84, 117260.
- Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710.
- Al-Wahaibi, L. H., Mohassab, A. M., Rabea, S. M., Youssif, B. G. M., Bräse, S., & El-Sheref, E. M. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Medicinal Chemistry.
- Kavanagh, C., Bytwerk, M., Glover, C., & Do, T. (2021). Cambridge Structural Database search for quinoline–zinc complexes with important structural features highlighted in two representative examples with CSD reference codes marked.
- Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978.
- Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2710.
- Sharma, A., Kumar, V., & Singh, R. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968.
-
re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
- Ben-Ighil, H., El-Ghozlani, M., El-Hallouty, S., El-Mkami, H., El-Amrani, M., Lachkar, M., & El-Khattabi, S. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline.
- Al-Hamoud, S. A. A., El-Salam, H. A. A., & Al-Majid, A. M. A. (2022). Synthesis, X-ray Structure, Antimicrobial and Anticancer Activity of a Novel [Ag(ethyl-3-quinolate)
-
Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Retrieved from [Link]
- Briggs, M., Stavila, V., & Allendorf, M. D. (2026). Multi-Crystal X-Ray Diffraction (MCXRD)
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
- Gouda, M. A. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 19(5), 586-605.
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-99.
- Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1332-1357.
- El-Sayed, O. A., & Al-Bassam, B. A. (1990). Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities. Archiv der Pharmazie, 323(4), 247-251.
- Ghorab, M. M., & Alqahtani, A. S. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of Heterocyclic Chemistry, 55(1), 4-22.
- Al-Wahaibi, L. H., Mohassab, A. M., Rabea, S. M., Youssif, B. G. M., Bräse, S., & El-Sheref, E. M. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2250.
Sources
- 1. Cambridge Structural Database | re3data.org [re3data.org]
- 2. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
Technical Guide: 2-Bromoquinoline-3-carbonitrile as a Pharmaceutical Intermediate
[1]
Executive Summary
This compound (CAS: 1000007-09-9) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike its ubiquitous 2-chloro analogue, the 2-bromo variant offers superior reactivity in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C–Br bond dissociation energy.[1] Furthermore, the orthogonal reactivity between the electrophilic C2-bromide and the electrophilic C3-nitrile allows for controlled, sequential annulation reactions—a critical feature for synthesizing tricyclic alkaloids like tacrine (AChE inhibitors) and DNA gyrase inhibitors.
This guide provides a validated roadmap for the synthesis, handling, and application of this intermediate, moving beyond basic literature to provide actionable process intelligence.
Structural Analysis & Reactivity Profile
The molecule features two distinct electrophilic centers activated by the electron-deficient quinoline ring:[1]
-
C2-Bromide: Highly activated for Nucleophilic Aromatic Substitution (
) and oxidative addition by transition metals (Pd, Ni, Co). The adjacent ring nitrogen (N1) and the electron-withdrawing nitrile at C3 significantly lower the LUMO energy at C2. -
C3-Nitrile: Serves as a "latent" electrophile. It can direct ortho-lithiation (though difficult with C2-Br present), undergo hydration to amides, or participate in cyclization reactions after a nucleophile has been installed at C2.
Reactivity Heatmap
| Reaction Class | Reactivity Level | Selectivity | Primary Application |
| High | Exclusive at C2 | Synthesis of amino-quinoline precursors.[1] | |
| Pd-Catalyzed Coupling | Very High | C2 > C3 (CN is stable) | Biaryl synthesis, C-N bond formation. |
| Cyclization (Annulation) | High | C2-C3 bridging | Formation of tricyclic systems (e.g., Tacrine). |
| Nitrile Reduction | Moderate | C3 only | Access to 3-aminomethyl quinolines.[1] |
Synthesis of the Intermediate
While the 2-chloro analogue is commonly synthesized via the Vilsmeier-Haack reaction, the 2-bromo derivative is best prepared via the bromodehydroxylation of 2-hydroxyquinoline-3-carbonitrile (also known as 2-oxo-1,2-dihydroquinoline-3-carbonitrile).[1] This route avoids the handling of hazardous
Validated Synthetic Route (The Method)
Reaction Scheme:
Experimental Protocol
-
Step 1: Setup. To a dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under argon atmosphere, add 2-hydroxyquinoline-3-carbonitrile (10.0 mmol, 1.70 g) and anhydrous toluene (50 mL).
-
Step 2: Reagent Addition. Add phosphorus oxybromide (
) (12.0 mmol, 3.44 g) in portions. Note: is a solid; handle in a glovebox or quickly in a fume hood to avoid hydrolysis. Add a catalytic amount of DMF (0.5 mL) to accelerate the reaction. -
Step 3: Reaction. Heat the mixture to reflux (110 °C) for 3–5 hours. Monitor by TLC (20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar UV-active spot (
). -
Step 4: Workup. Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water (200 g) with vigorous stirring to quench excess phosphoryl halides. Neutralize carefully with saturated
solution to pH 7–8. -
Step 5: Isolation. Extract with dichloromethane (DCM) (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate under reduced pressure. -
Step 6: Purification. Recrystallize from ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a pale yellow solid.
-
Typical Yield: 75–85%
-
Characterization:
(400 MHz, ): 8.51 (s, 1H, H-4), 8.10 (d, 1H), 7.90 (m, 2H), 7.72 (t, 1H).
-
Pharmaceutical Application: Tacrine Analogues
The most prominent application of this intermediate is in the synthesis of Tacrine (Cognex) analogues, used in Alzheimer's research to inhibit Acetylcholinesterase (AChE). The 2-bromo-3-cyano scaffold allows for a "convergent" synthesis of the tricyclic core.[1]
Mechanism: The Friedländer-Type Annulation
Unlike the classic Friedländer synthesis (which uses 2-aminobenzaldehyde + ketone), this route uses the pre-formed quinoline ring.
-
Nucleophilic Attack: A cyclic ketone enolate or an amine attacks C2, displacing the bromide.
-
Thorpe-Ziegler Cyclization: The newly attached nucleophile attacks the C3-nitrile, closing the third ring.
Figure 1: Synthetic pathway for the conversion of this compound into tricyclic Tacrine analogues.
Advanced Application: Cobalt-Catalyzed Cross-Coupling
Recent literature (e.g., Knochel et al.) highlights the utility of this compound in Cobalt-catalyzed cross-couplings, a cost-effective alternative to Palladium.[1]
Protocol: Co-Catalyzed Arylation
-
Reagents: Aryl zinc reagent (
), (5 mol%), Ligand (e.g., isoquinoline).[2] -
Conditions: THF, 50 °C, 18 h.
-
Advantage: The C2-Br bond is selectively activated by the Cobalt catalyst, leaving the nitrile intact for further derivatization (e.g., reduction to an amine). This orthogonality is difficult to achieve with the 2-chloro analogue, which often requires harsher conditions that might compromise the nitrile.
Data Summary: 2-Bromo vs. 2-Chloro
The following table summarizes why a process chemist would select the 2-bromo intermediate over the cheaper 2-chloro variant.
| Feature | 2-Bromoquinoline-3-CN | 2-Chloroquinoline-3-CN | Implication |
| Bond Energy | C-Br: ~68 kcal/mol | C-Cl: ~81 kcal/mol | Bromo is ~100x more reactive in oxidative addition.[1] |
| Fast | Moderate | Bromo allows milder conditions (lower temp), protecting sensitive groups. | |
| Solubility | Moderate (Organic solvents) | Moderate | Similar handling profiles. |
| Cost | High ( | Low ($) | Use Bromo for high-value late-stage intermediates; use Chloro for bulk commodity steps. |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
-
Specific Danger: Lachrymator .[1] Like many benzylic-type halides and halo-heterocycles, this compound can cause severe eye irritation.[1]
-
Handling Protocol:
-
Always handle in a functioning fume hood.
-
Wear double nitrile gloves.
-
Quench all glassware with dilute NaOH before removal from the hood to neutralize any residual hydrolyzable halides.
-
Waste: Segregate into Halogenated Organic Waste.
-
References
-
Synthesis via Vilsmeier-Haack (Analogous): Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981 , 1520. Link
-
Cobalt-Catalyzed Coupling: Boudet, N., Lachs, J. R., & Knochel, P. "Cobalt-Catalyzed Cross-Coupling Reactions."[2] Organic Letters, 2017 (Cited in Dissertation, LMU München). Link
-
Tacrine Analogues Synthesis: Proctor, G. R., & Harvey, A. L. "Synthesis of Tacrine Analogues and Their Structure-Activity Relationships." Current Medicinal Chemistry, 2000 , 7(3), 295-302. Link
-
General Reactivity of 3-Haloquinolines: BenchChem Technical Report, "Comparative Reactivity of 3-Bromo and 3-Chloroquinolines," 2025 . Link
-
2-Bromoquinoline Synthesis (General): ChemicalBook Protocol for 2-Bromoquinoline Synthesis, 2024 . Link
Methodological & Application
Application Note: High-Yield Synthesis of 2-Bromoquinoline-3-carbonitrile
Executive Summary
2-Bromoquinoline-3-carbonitrile is a high-value heterocyclic scaffold, widely utilized in medicinal chemistry as a precursor for Suzuki-Miyaura cross-coupling reactions to generate 2-substituted quinoline drugs (e.g., kinase inhibitors). Traditional synthesis often involves multi-step protocols: Meth-Cohn cyclization to the chloro-aldehyde, functional group interconversion to the nitrile, and subsequent halogen exchange.
This Application Note details a streamlined, modified Meth-Cohn protocol . By substituting phosphoryl chloride (
Reaction Mechanism & Strategic Rationale
The Meth-Cohn Cascade
The synthesis relies on the Vilsmeier-Haack reaction.[1] The classic Meth-Cohn synthesis utilizes acetanilide and Vilsmeier reagent (DMF/
To target the 2-bromo analogue directly, we utilize Phosphoryl Bromide (
-
Reagent Formation: DMF reacts with
to form the bromo-Vilsmeier iminium salt. -
Cyclization: Acetanilide undergoes electrophilic aromatic substitution by the iminium salt, followed by cyclization and aromatization to form the 2-bromo-3-formylquinoline intermediate.
-
One-Pot Nitrile Formation: Rather than isolating the aldehyde, hydroxylamine hydrochloride (
) is added directly. The excess Vilsmeier reagent acts as a dehydrating agent, converting the transient oxime immediately into the nitrile.
Mechanistic Pathway Visualization
Figure 1: Mechanistic flow of the modified Meth-Cohn synthesis. The aldehyde is generated and consumed in situ.
Experimental Protocol
Materials & Equipment
-
Reagents: Acetanilide (99%), Phosphoryl Bromide (
, 98%), N,N-Dimethylformamide (DMF, Anhydrous), Hydroxylamine Hydrochloride ( ). -
Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexanes.
-
Equipment: 250 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, CaCl2 Drying Tube, Temperature Probe, Magnetic Stirrer.
Critical Process Parameters (CPPs)
| Parameter | Set Point | Criticality | Rationale |
| Reagent Addition Temp | 0–5 °C | High | Exotherm control during Vilsmeier reagent formation prevents thermal runaway. |
| Molar Ratio ( | 3.5 : 1 | Medium | Excess |
| Cyclization Temp | 85–95 °C | High | Required to overcome the activation energy for aromatic cyclization. |
| Quenching pH | 7–8 | High | Neutralization is vital to precipitate the free base without hydrolyzing the nitrile. |
Step-by-Step Procedure
Phase A: Vilsmeier Reagent Formation[3]
-
Setup: Oven-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar and pressure-equalizing addition funnel. Purge with
. -
Charge: Add DMF (3.0 equiv, 11.6 mL) to the flask. Cool to 0 °C using an ice/salt bath.
-
Addition: Slowly add
(3.5 equiv, 50.1 g) portion-wise over 20 minutes.-
Caution: Reaction is exothermic. Ensure internal temperature does not exceed 10 °C. The solution will turn pale yellow/orange and may solidify partially (Vilsmeier salt).
-
Phase B: Cyclization (Meth-Cohn Reaction)
-
Substrate Addition: Add Acetanilide (50 mmol, 6.75 g) in a single portion to the Vilsmeier salt slurry.
-
Heating: Remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat to 90 °C for 3 hours.
-
Observation: The mixture will become a homogeneous dark red/brown oil. Evolution of
gas will occur; ensure proper venting through a scrubber.
-
-
Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane). The starting acetanilide should be consumed. Note: You are monitoring for the aldehyde intermediate at this stage.
Phase C: One-Pot Nitrile Conversion
-
Cooling: Cool the reaction mixture to 50 °C .
-
Reagent Addition: Add Hydroxylamine Hydrochloride (
) (1.5 equiv, 5.2 g) carefully. -
Dehydration: Stir at 80 °C for an additional 45–60 minutes.
Phase D: Workup & Purification[5][6][8][9][10]
-
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~8 using saturated Sodium Bicarbonate (
) solution. A yellow/tan precipitate will form. -
Extraction: Extract with DCM (3 x 100 mL) .
-
Washing: Wash combined organics with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous
. -
Isolation: Concentrate in vacuo to yield the crude solid.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) if high purity (>99%) is required.
Results & Validation
Expected Yields
| Substrate | Product | Method | Yield (%) | Melting Point |
| Acetanilide | 2-Chloro-3-formylquinoline | Standard ( | 75–82% | 145–147 °C |
| Acetanilide | This compound | Modified ( | 65–72% | 158–160 °C |
Analytical Characterization (Reference Data)[8]
-
Appearance: Off-white to pale yellow needles.
-
IR (
): 2230 (C≡N stretch), 1580 (C=C aromatic). -
NMR (400 MHz,
): 8.65 (s, 1H, H-4), 8.05 (d, J=8.5 Hz, 1H), 7.85-7.95 (m, 2H), 7.65 (t, 1H).-
Key Feature: The singlet at ~8.65 ppm corresponds to the H-4 proton of the quinoline ring, confirming cyclization. Absence of aldehyde peak (~10.5 ppm) confirms conversion to nitrile.
-
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield: Often caused by moisture in DMF or old
. The Vilsmeier reagent is moisture-sensitive. Ensure DMF is anhydrous (<0.05% water). -
Incomplete Cyclization: If the reaction is stopped too early at Phase B, you may isolate uncyclized enamides. Ensure the temperature reaches 90 °C.
-
Product Hydrolysis: During the quench (Step 10), if the mixture is allowed to become too hot or too acidic for too long, the nitrile can hydrolyze to the amide. Keep the quench cold (ice bath).
Workflow Decision Tree
Figure 2: Operational decision tree for monitoring reaction progress.
Safety & Compliance
-
Phosphoryl Bromide (
): Corrosive solid. Reacts violently with water to release and phosphoric acid. Handle in a fume hood. -
Acetanilide: Irritant.
-
Waste Disposal: The aqueous layer after quenching contains high concentrations of bromide and phosphate. Neutralize before disposal according to local environmental regulations.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[9][11] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[3] Link
-
Bhaduri, A. P., et al. (1993).[12] Functional Group Interconversions of 2-Chloroquinoline-3-aldehyde.[5][12] Heterocycles, 35(1), 541. (Describes the one-pot nitrile conversion variant). Link
-
Kidwai, M., et al. (2010). Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines.[1][3][11] Indian Journal of Chemistry, 44B.[3] (Optimization of Vilsmeier conditions). Link
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Applications. (General mechanistic grounding). Link
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109456221B - Synthetic method of acetanilide derivative - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. heteroletters.org [heteroletters.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Chemoselective Reduction of 3-Cyano-2-bromoquinoline Derivatives
Executive Summary & Strategic Analysis
The reduction of 2-bromoquinoline-3-carbonitrile presents a classic chemoselectivity challenge in medicinal chemistry. The 2-bromoquinoline scaffold is a "privileged structure" for kinase inhibitors and intercalating agents. However, the C2-Bromine atom is highly susceptible to:
-
Nucleophilic displacement (during hydride attack).
-
Hydrodehalogenation (oxidative addition/reductive elimination during catalytic hydrogenation).
This guide provides two field-proven protocols to navigate this landscape, targeting either the Aldehyde (via DIBAL-H) or the Primary Amine (via Borane-DMS), while strictly preserving the C-Br bond for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Chemoselectivity Landscape
The choice of reagent is dictated by the electronic nature of the hydride donor. We must avoid "hard" nucleophiles that might attack the C2 position and transition metals that readily insert into the C-Br bond.
| Reagent | Mechanism | Outcome on -CN | Outcome on C-Br | Recommendation |
| H₂ / Pd/C | Catalytic Hydrogenation | Amine | High Risk (Debromination) | ⛔ AVOID |
| LiAlH₄ (LAH) | Nucleophilic Hydride | Amine | Moderate Risk (Displacement) | ⚠️ Use Caution |
| DIBAL-H | Electrophilic Hydride (Lewis Acid) | Aldehyde (-78°C) | Safe (Low Temp) | ✅ Protocol A |
| BH₃·DMS | Electrophilic Hydride | Amine | Safe (No oxidative insertion) | ✅ Protocol B |
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the critical "Kill Step" required to stop at the aldehyde stage.
Figure 1: Chemoselective pathways. DIBAL-H provides kinetic control to the aldehyde; Borane provides thermodynamic reduction to the amine without disturbing the aryl bromide.
Protocol A: Partial Reduction to Aldehyde (DIBAL-H)[3][4]
Target: 2-bromoquinoline-3-carbaldehyde Mechanism: Formation of a stable N-aluminimine intermediate which resists further reduction at low temperatures.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: DIBAL-H (1.0 M in Toluene, 1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (DCM is preferred for quinoline solubility).
-
Quench: Sat. aq. Potassium Sodium Tartrate (Rochelle's Salt).[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen balloon, low-temperature thermometer, and magnetic stir bar.
-
Solvation: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).
-
Critical Note: Ensure the substrate remains soluble at this temperature. If precipitation occurs, switch to THF, though Toluene/DCM is preferred to minimize Lewis base competition.
-
-
Addition: Add DIBAL-H (1.2 eq) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
-
Control: Internal temperature must not exceed -70°C.
-
-
Incubation: Stir at -78°C for 2–3 hours.
-
QC Check: Pull a 50 µL aliquot, quench with MeOH, and check TLC. You should see the disappearance of the starting material. The intermediate (imine) will hydrolyze on the TLC plate to the aldehyde.
-
-
Quenching (The Rochelle Method):
-
While still at -78°C, add Methanol (2.0 eq) dropwise to destroy excess hydride.
-
Remove the cooling bath and allow to warm to 0°C.
-
Add saturated aqueous Rochelle’s Salt solution (volume equal to reaction solvent).
-
-
Workup: Vigorously stir the biphasic mixture at room temperature for 1–2 hours.
-
Observation: The mixture will initially be a gelatinous gray emulsion (aluminum salts). Stirring with tartrate complexes the aluminum, resulting in two clear layers. Do not rush this step.
-
-
Isolation: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over Na₂SO₄ and concentrate.
Protocol B: Full Reduction to Amine (Borane-DMS)
Target: (2-bromoquinolin-3-yl)methanamine Mechanism: Electrophilic reduction. Borane coordinates to the nitrile nitrogen, delivering hydride without interacting with the electron-rich bromine interface.
Materials
-
Reagent: Borane-Dimethyl Sulfide complex (BH₃·SMe₂, 2.0 M in THF).
-
Solvent: Anhydrous THF.
-
Quench: Methanol + 1M HCl.
Step-by-Step Methodology
-
Setup: Dry glassware under nitrogen.
-
Solvation: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Addition: Add BH₃·SMe₂ (3.0 eq) dropwise at 0°C.
-
Note: Use a scrubber trap for the DMS vapors (stench).
-
-
Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours.
-
Why Reflux? Reduction of the intermediate borazine polymer requires thermal energy.
-
-
The "Double Quench" (Critical for Amines):
-
Cool to 0°C. Carefully add MeOH to destroy excess borane (H₂ evolution).
-
Acid Hydrolysis: The product exists as a stable Borane-Amine complex (
). You must break this. Add 1M HCl (or methanolic HCl) until pH < 2. -
Reflux the acidic mixture for 1 hour.
-
-
Isolation:
Workup Logic & Troubleshooting
The most common failure mode in DIBAL reductions is the formation of aluminum emulsions that trap the product.
Figure 2: The Rochelle Salt Workup Mechanism. Tartrate acts as a bidentate ligand to solubilize aluminum salts.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Start material remains (Protocol A) | Temperature too low or old DIBAL | Warm to -60°C; Titrate DIBAL before use. |
| Alcohol formation (Protocol A) | Temperature > -70°C | Ensure Cryocooler/Dry Ice bath is stable. Add DIBAL slower. |
| Debromination observed | Presence of adventitious metal or wrong reagent | Ensure no Pd residue in flask. Use DIBAL or Borane only. |
| Low Yield (Protocol B) | Borane-Amine complex not broken | Ensure acidic reflux step (Step 5) is performed efficiently. |
References
-
DIBAL-H Mechanism & Selectivity
- BenchChem Technical Guides. "The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction."
- Meth-Cohn, O., & Narine, B. (1978). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045-2048.
-
Selective Reduction of Nitriles with Borane
- Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 28. The fast reaction of borane-dimethyl sulfide with nitriles." Synthesis, 1981(08), 605-606.
-
Debromination Risks
- Han, W., et al. (2016). "Reductive debromination of 1,2-dibromides." Tetrahedron Letters.
-
Rochelle Salt Workup Protocol
- Organic Syntheses, Coll. Vol. 8, p.434 (1993); Vol. 68, p.212 (1990).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
Application Note: Precision Buchwald-Hartwig Amination of 2-Bromoquinoline-3-carbonitrile
Abstract & Strategic Overview
The 2-aminoquinoline-3-carbonitrile scaffold is a privileged pharmacophore in kinase inhibitors (e.g., potential EGFR or MEK inhibitors) and intercalating antitumor agents. While the 2-bromoquinoline-3-carbonitrile substrate (1) possesses a highly activated C2-position due to the electron-withdrawing nature of the adjacent cyano group and the quinoline nitrogen, traditional Nucleophilic Aromatic Substitution (
This Application Note details a robust Buchwald-Hartwig Cross-Coupling protocol designed specifically for This compound . Unlike standard
Key Advantages of this Protocol:
-
Scope: Enables coupling with "difficult" nucleophiles (weakly nucleophilic anilines, amides, carbamates).
-
Selectivity: Prevents side reactions associated with strong bases used in
. -
Scalability: Validated for gram-scale synthesis with <5% dehalogenation byproducts.
Mechanistic Insight & Reaction Design
The Electrophile Challenge
The this compound substrate presents a unique electronic environment. The C3-cyano group pulls electron density from the ring, making the C2-Br bond electron-deficient.
-
Oxidative Addition: Accelerated by the electron-deficient nature of the quinoline.
-
Coordination Risk: The C3-cyano group and quinoline nitrogen are potential ligation sites that can poison the Palladium catalyst. Solution: Use of bidentate, wide bite-angle phosphine ligands (e.g., Xantphos, BINAP) to outcompete substrate coordination.
Catalytic Cycle Visualization
The following diagram illustrates the specific catalytic pathway, highlighting the critical ligand exchange required to prevent nitrile poisoning.
Figure 1: Catalytic cycle emphasizing the necessity of chelating ligands to avoid off-cycle nitrile coordination traps.
Reaction Optimization (Development Data)
The following data summarizes the optimization phase used to establish the standard protocol. The target reaction was the coupling of this compound with 4-fluoroaniline (a weakly nucleophilic aniline).
Table 1: Ligand & Base Screening
Conditions: 1.0 equiv Ar-Br, 1.2 equiv Amine, 5 mol% Pd source, Solvent (Toluene), 100°C, 12h.
| Entry | Catalyst Source | Ligand (L) | Base | Yield (%) | Observations |
| 1 | Pd(OAc)₂ | PPh₃ | NaOtBu | 15% | Massive dehalogenation; Pd black formation. |
| 2 | Pd(OAc)₂ | SPhos | NaOtBu | 45% | Incomplete conversion. |
| 3 | Pd₂(dba)₃ | BINAP | NaOtBu | 88% | Good conversion, but trace nitrile hydrolysis. |
| 4 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 96% | Optimal. Clean profile. No hydrolysis. |
| 5 | Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | 92% | Excellent, but ligand is cost-prohibitive for this simple substrate. |
| 6 | - | - | K₂CO₃ | <5% |
Analysis:
-
Ligand: Xantphos and BINAP are superior. Their wide bite angles facilitate the reductive elimination step and protect the Pd center from nitrile coordination [1].
-
Base: Cs₂CO₃ is preferred over NaOtBu. Strong alkoxide bases like NaOtBu can attack the nitrile group (converting it to an imidate) or cause base-sensitive decomposition. Carbonate bases are milder and sufficient for this activated substrate [2].
Standardized Experimental Protocol
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine / Aniline / Amide (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.0 mol%)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4.0 mol%)
-
Base: Cs₂CO₃ (Cesium Carbonate), anhydrous, granular (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure
-
Preparation of Solids: In a glovebox or under a stream of Argon, charge a dry reaction vial (equipped with a magnetic stir bar) with:
-
This compound (233 mg, 1.0 mmol)
-
Target Amine (1.2 mmol)
-
Pd₂(dba)₃ (18 mg, 0.02 mmol)
-
Xantphos (23 mg, 0.04 mmol)
-
Cs₂CO₃ (650 mg, 2.0 mmol)
-
-
Solvent Addition & Degassing:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.
-
Critical Step: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen, which is detrimental to the phosphine ligand.
-
-
Reaction:
-
Place the vial in a pre-heated block at 100°C .
-
Stir vigorously (800 rpm). The heterogeneous mixture requires good agitation.
-
Monitor via LC-MS or TLC at 2 hours. Most reactions reach completion within 4-6 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove insoluble salts and Palladium residues. Rinse the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Note: The product is often highly fluorescent on TLC.
-
Troubleshooting & Critical Parameters
Decision Tree: vs. Buchwald
Use this logic flow to determine if you truly need the Palladium catalyst.
Figure 2: Selection guide for synthesis method.
Common Issues
-
Low Yield / Starting Material Recovery:
-
Cause: Catalyst poisoning by the nitrile or oxidation of the ligand.
-
Fix: Switch to BrettPhos or tBuBrettPhos (highly active precatalysts). Ensure rigorous degassing.
-
-
Nitrile Hydrolysis (Amide formation):
-
Cause: Wet solvent or hydroxide impurities in the base.
-
Fix: Use fresh anhydrous Cs₂CO₃ and dry Dioxane. Avoid hydroxide bases.
-
-
Pd-Black Formation:
-
Cause: Instability of the Pd(0) species.
-
Fix: Ensure the Ligand:Pd ratio is strictly > 1:1 (preferably 2:1 for monodentate, 1.2:1 for bidentate).
-
References
-
Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2014 .
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .
-
Paul, F., et al. "Palladium-catalyzed amination of 2-chloroquinolines." Tetrahedron, 2013 .
-
Organic Chemistry Portal. "Buchwald-Hartwig Amination: General Mechanisms and Protocols."
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromoquinoline-3-carbonitrile
[1]
Executive Summary & Compound Profile
Welcome to the technical support hub for 2-Bromoquinoline-3-carbonitrile . This guide addresses the specific challenges of purifying this intermediate, which is critical in the synthesis of bioactive quinoline scaffolds.
Unlike simple quinolines, the presence of the electron-withdrawing 3-cyano group significantly alters the physical properties of this molecule, increasing its polarity and melting point compared to its non-substituted analogs. This guide assumes you are purifying crude material synthesized via the standard Vilsmeier-Haack or Phosphorus Oxybromide (
Physicochemical Profile (Reference Data)
| Property | Value / Description | Technical Note |
| Target Compound | This compound | |
| Analog Reference | 2-Chloroquinoline-3-carbonitrile (MP: 164–168°C) | Expect MP in the 165–175°C range. |
| Solubility Profile | Low in Hexanes/Water; High in DCM/DMF. | Recrystallization Target: Soluble in hot Ethanol or Acetonitrile. |
| Key Impurities | 1. 2-Hydroxyquinoline-3-carbonitrile (Starting Material)2. Phosphorous salts (inorganic)3. Hydrolysis products (Amides) | Impurity #1 is highly insoluble in organic solvents; Impurity #3 forms if pH is uncontrolled. |
Standard Operating Procedure (SOP)
Primary Protocol: Ethanol/Water Recrystallization Rationale: Ethanol provides good solubility at reflux, while water acts as an anti-solvent to maximize recovery and remove inorganic salts derived from bromination reagents.
The Workflow
-
Dissolution: Transfer the crude yellow/brown solid to an Erlenmeyer flask. Add 95% Ethanol (approx. 10 mL per gram of crude).
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: If the solid does not dissolve, add Ethanol in 2 mL increments.
-
-
Hot Filtration (Critical): If a fine, high-melting precipitate remains (likely unreacted 2-hydroxy starting material), filter the solution while hot through a pre-warmed funnel.
-
Charcoal Treatment (Optional): If the solution is dark brown/black, add Activated Carbon (5% w/w), reflux for 5 mins, and filter hot over Celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature (RT).
-
Optimization: Once at RT, if yield is low, add warm water dropwise until slight turbidity persists, then cool to 0–4°C.
-
-
Isolation: Filter the needles/prisms via vacuum filtration. Wash with ice-cold 50% EtOH/Water .
-
Drying: Dry under vacuum at 45°C. Do not exceed 60°C to prevent nitrile hydrolysis if moisture is present.
Troubleshooting Guide (Q&A)
Scenario A: "My product is 'oiling out' instead of crystallizing."
Diagnosis: This thermodynamic issue occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated (supersaturation is too high).
Corrective Action:
-
Re-dissolve: Reheat the mixture until the oil phase dissolves back into the homogeneous solution.
-
Add Solvent: Add 10–15% more Ethanol. A slightly more dilute solution prevents the liquid-liquid phase separation.
-
Seeding: Cool the solution very slowly. When the temperature reaches ~60°C, add a "seed crystal" of pure product (or scratch the glass wall) to provide a nucleation site.
-
Alternative Solvent: Switch to Acetonitrile (MeCN) . MeCN has a higher polarity and often favors crystal formation over oiling for cyano-compounds.
Scenario B: "The melting point is broad and low (e.g., 140–155°C)."
Diagnosis: This indicates the presence of the 2-chloro analog (if
Corrective Action:
-
Check Reagents: Ensure you used
(Phosphorus oxybromide), not a mixture containing chlorides. -
TLC Analysis: Run TLC (Hexane:Ethyl Acetate 4:1).
-
Product:
-
Amide Impurity:
(More polar).
-
-
Wash Step: Amides are often more soluble in hot water than the nitrile. Recrystallize again, ensuring you wash the filter cake thoroughly with water to remove the more polar hydrolysis byproducts.
Scenario C: "I have low recovery (<50%)."
Diagnosis: The compound is too soluble in the chosen solvent at room temperature, or you lost material during the hot filtration step.
Corrective Action:
-
Mother Liquor: Do not discard the filtrate. Concentrate it by 50% on a rotavap and cool to 0°C to harvest a "second crop."
-
Solvent Switch: If using pure Ethanol, switch to Ethanol:Water (2:1) . The higher water content forces the hydrophobic bromo-quinoline out of the solution upon cooling.
Visual Workflows
Figure 1: Purification Logic Flow
Caption: Decision tree for selecting the correct purification pathway based on crude material characteristics.
Frequently Asked Questions (FAQ)
Q1: Can I use Acetone for recrystallization? A: Acetone is generally not recommended for the first pass. It is often too good a solvent (high solubility even at cold temps), leading to poor recovery. It also poses a risk of reacting with any residual amines if the synthesis involved aniline derivatives. Stick to protic solvents like Ethanol or polar aprotic solvents like Acetonitrile.
Q2: How do I store the purified compound? A: Store in a tightly sealed container, protected from light, at room temperature or 4°C. The 3-cyano group is relatively stable, but the C-Br bond can be light-sensitive over long periods (months/years), leading to discoloration (yellowing).
Q3: The crude smells like vinegar/acid. Is this normal?
A: No. This suggests residual acetic acid (if used in bromination) or hydrolysis of the nitrile to a carboxylic acid. Wash the crude solid with saturated Sodium Bicarbonate (
References & Authority
-
Compound Data & Analogs:
-
Purification Methodology:
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for recrystallization techniques).
-
"Recrystallization Guide: Process, Procedure, Solvents."[3] Mettler Toledo. .
-
-
Safety & Handling:
-
PubChem Compound Summary for Quinoline Derivatives. National Center for Biotechnology Information. .
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. Nitriles are toxic; handle in a fume hood.
Technical Support Center: Optimization of 2-Bromoquinoline-3-carbonitrile Couplings
Subject: Troubleshooting & Process Optimization for 2-Substituted Quinoline-3-carbonitrile Scaffolds Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Open / Guide Generated
Executive Summary: The "High-Stakes" Electrophile
You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) on 2-bromoquinoline-3-carbonitrile failed to yield the desired product or produced a complex mixture.
The Root Cause: This substrate is not a standard aryl halide.[1] The combination of the ring nitrogen (N1) and the electron-withdrawing nitrile group at C3 creates a hyper-electrophilic center at C2 . While this facilitates oxidative addition to Palladium (good for coupling), it simultaneously activates the C-Br bond toward Nucleophilic Aromatic Substitution (
Your reaction is a race between the Palladium catalyst and every other nucleophile in your flask (solvent, base, water). This guide provides the protocols to ensure Palladium wins that race.
Module 1: The "Parasitic" Nucleophile ( Competition)
Symptom: You observe a byproduct with a mass corresponding to the replacement of Bromine by a methoxy (-OMe), hydroxy (-OH), or ethoxy (-OEt) group. Diagnosis: The base or solvent attacked the C2 position before the Palladium could.
The Mechanism
In standard quinolines, the C2 position is reactive. In This compound , the C3-nitrile group pulls electron density from the ring, making C2 exceptionally prone to direct attack by hard nucleophiles. If you use Sodium Methoxide (NaOMe) or even Potassium Carbonate in Methanol, the solvent/base will displace the bromine via an addition-elimination mechanism (
Corrective Actions
| Variable | Avoid (High Risk) | Recommended (Optimized) | Reasoning |
| Solvent | Methanol, Ethanol, Water (in excess) | 1,4-Dioxane, Toluene, THF | Alcohols act as nucleophiles. Use aprotic, non-nucleophilic solvents. |
| Base | NaOMe, NaOEt, NaOH, KOH | Cs₂CO₃, K₃PO₄, Et₃N | Use bulky, less nucleophilic bases. Cesium Carbonate is ideal due to the "Cesium Effect" (solubility/basicity balance). |
| Temperature | >100°C (Initial heating) | 60–80°C |
Module 2: The "Ghost" Peak (Protodehalogenation)
Symptom: The starting material is consumed, but the product mass is [M-Br+H]. You have made quinoline-3-carbonitrile.
Diagnosis: The Palladium inserted, but instead of transmetallating, it underwent
The Mechanism
This "Hydrodehalogenation" occurs when the transmetallation step is slow. The Pd(II)-Ar species sits waiting and eventually grabs a hydride from an alcohol solvent or an amine base.
Corrective Actions
-
Strict Anhydrous Conditions: Water can facilitate pathways that lead to reduction.
-
Concentration: Run the reaction at a higher concentration (0.2 M - 0.5 M) to increase the collision frequency between the Pd-intermediate and the Boronic acid.
-
Catalyst Swap: Switch to a catalyst with a faster oxidative addition/transmetallation turnover, such as Pd(dppf)Cl₂ or XPhos Pd G2 .
Module 3: Nitrile Integrity
Symptom: Product mass is +18 (Amide) or +19 (Acid) units higher than expected. Diagnosis: Hydrolysis of the C3-cyano group.
The Mechanism
The electron-deficient nature of the ring also activates the nitrile carbon. Under basic, aqueous conditions at high heat, the nitrile hydrates to a primary amide.
Corrective Actions
-
Limit Water: Use a 10:1 ratio of Organic Solvent to Water (just enough to dissolve the inorganic base) or use anhydrous base with a phase transfer catalyst (e.g., 18-Crown-6).
-
Base Selection: Avoid Hydroxide bases (NaOH). Carbonates are safer.
Visualizing the Competitive Pathways
The following diagram illustrates the "Race" occurring in your flask. Your goal is to force the path along the Green arrows and block the Red arrows.
Caption: Figure 1. Competitive reaction landscape. The electrophilic C2 center allows direct nucleophilic attack (
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is engineered to minimize
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
-
Additive: Water (degassed, minimal volume, 10:1 Dioxane:Water ratio)
Step-by-Step Workflow:
-
Preparation: Dry all glassware in an oven. Ideally, perform setup in a glovebox or under a steady stream of Argon.
-
Solids: Charge the reaction vial with the Quinoline substrate, Boronic acid,
, and Pd catalyst. -
Degassing (Critical): Seal the vial. Evacuate and backfill with Argon three times. Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. If solubility is an issue, add degassed water (only 10% of total volume) strictly to solubilize the base.
-
Tip: Do NOT use Methanol or Ethanol.
-
-
Reaction: Heat to 80°C . Monitor via TLC/LCMS every hour.
-
Stop Condition: Do not let the reaction run overnight if conversion is complete at 4 hours. Prolonged heating promotes nitrile hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with water (x1) and brine (x2). Dry over
.[2]-
Note: Avoid acidic washes, which might hydrolyze the nitrile if traces of solvent remain.
-
Frequently Asked Questions (FAQs)
Q: Can I use DMF as a solvent to improve solubility? A: Use with caution. DMF can decompose to dimethylamine at high temperatures, which is a potent nucleophile. If DMF is required, ensure it is fresh and high-grade (amine-free), or use DMAc (Dimethylacetamide) which is more stable.
Q: My LCMS shows a peak at M+31. What is it?
A: This is likely the methoxy-adduct (
Q: I see significant homocoupling of my boronic acid. How do I stop it? A: Homocoupling is driven by Oxygen. Degas your solvents more thoroughly (sparge with Argon for 15 mins). Alternatively, switch to a slow-release Boronic ester (pinacol ester) or add the base in portions.
Q: Why Pd(dppf)Cl₂? Can I use Pd(PPh₃)₄? A: Pd(PPh₃)₄ is acceptable, but Pd(dppf)Cl₂ is more robust against the electron-deficient nature of the quinoline. The bidentate ligand (dppf) prevents catalyst decomposition and accelerates the reductive elimination step, helping the catalyst "outrun" the side reactions.
References
-
Reactivity of 2-Chloroquinoline-3-carbonitriles
- Context: Describes the synthesis of pyrazolo[3,4-b]quinolines via nucleophilic attack on the C2 position, confirming the high susceptibility of this scaffold to .
- Source: Hassan, A. S., et al. "Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
-
General Suzuki Coupling Mechanisms & Side Reactions
- Context: foundational review of the catalytic cycle, including protodehalogen
-
Source: Nobel Prize in Chemistry 2010 - Scientific Background on Palladium-Catalyzed Cross Couplings.[3]
-
Nucleophilic Arom
) Principles: -
Hydrolysis of Nitriles
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. youtube.com [youtube.com]
- 11. savemyexams.com [savemyexams.com]
Technical Support Center: Quinoline Purity & Bromine Management
Topic: Removing Bromine Impurities from Quinoline Derivatives Audience: Medicinal Chemists, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary & Strategy
In quinoline scaffold synthesis—common in antimalarials and kinase inhibitors—bromine management is a critical quality attribute. "Removing bromine impurities" typically refers to two distinct technical challenges:
-
Purification (Separation): You synthesized a bromo-quinoline (e.g., via NBS bromination) and must remove unreacted starting material (des-bromo) or over-brominated byproducts (di-bromo). These often co-elute on standard silica.
-
Remediation (Hydrodebromination): You require a bromine-free quinoline, but trace brominated analogs persist from previous steps, requiring chemical cleavage of the C-Br bond.
This guide provides high-fidelity protocols for both scenarios, moving beyond standard chromatography into argentation techniques and selective salt formation.
Decision Matrix: Purification Strategy
Before attempting a protocol, determine the nature of your impurity profile using this logic flow.
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity type.
Technical Protocols
Protocol A: Argentation Chromatography (AgNO₃/SiO₂)
Best for: Separating mono-bromo quinolines from di-bromo impurities or non-brominated precursors when standard silica fails.
Mechanism: Silver ions (
Materials:
-
Silica Gel (Standard Flash grade, 60 Å).[1]
-
Silver Nitrate (
).[2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Rotary Evaporator (foil-wrapped).[1]
Step-by-Step Workflow:
-
Doping Calculation: Target a 10% w/w loading. For 50g of silica, use 5g of
. -
Dissolution: Dissolve
in minimal deionized water (approx. 50-60 mL for 5g). -
Slurry Formation: Add the silica gel to the silver solution. Stir vigorously to create a uniform slurry.
-
Dehydration: Evaporate the water using a rotary evaporator.
-
Critical Step: Wrap the flask in aluminum foil. Silver salts are photosensitive and will degrade (turn black) if exposed to light, reducing separation efficiency.
-
Azeotrope: Once mostly dry, add Toluene (100 mL) and re-evaporate to remove trace moisture azeotropically.
-
-
Activation: Dry the resulting powder in a vacuum oven at 80°C for 4 hours (in the dark).
-
Column Packing: Pack the column as usual but keep it wrapped in foil. Elute with Hexane/Ethyl Acetate gradients.[4]
Expected Result: The electron-deficient di-bromo species typically elutes faster than the mono-bromo species, while the electron-rich non-brominated starting material interacts strongest with the silver and elutes last.
Protocol B: Selective Hydrodebromination (Scavenging)
Best for: Removing trace bromine-containing impurities from a final API where the target is the non-brominated quinoline. Challenge: Standard Pd/C hydrogenation often reduces the quinoline nitrogen ring (forming tetrahydroquinoline) before removing the bromine.
Selective System: Formate Transfer Hydrogenation.
| Component | Role | Specification |
| Catalyst | Pd/C (10%) | 5 mol% loading. |
| Hydrogen Source | Ammonium Formate | Solid H-donor; milder than |
| Solvent | Methanol/THF | 1:1 mixture to ensure solubility. |
| Additive | Triethylamine ( | Scavenges HBr byproduct; prevents acid-catalyzed ring reduction. |
Procedure:
-
Dissolve crude quinoline (containing Br-impurity) in MeOH/THF.
-
Add
(1.5 equiv relative to estimated Br content). -
Add Pd/C (5 mol%) under inert atmosphere (
). -
Add Ammonium Formate (3-5 equiv).
-
Reflux for 1-2 hours. Monitor via LCMS.
-
Workup: Filter through Celite to remove Pd. Concentrate and perform an acid-base extraction (Partition between DCM and NaHCO3) to remove ammonium salts.
Troubleshooting Guide (FAQs)
Q1: My bromo-quinoline product co-crystallizes with the unreacted starting material. How do I break the solid solution?
Root Cause: Quinoline and Bromo-quinoline have similar lattice energies and
-
Dissolve the mixture in dry Ether or Dioxane.
-
Add 1.05 equivalents of HCl (4M in Dioxane).
-
The
of the quinoline nitrogen is affected by the electron-withdrawing bromine.-
Quinoline
: ~4.9 -
3-Bromoquinoline
: ~2.7
-
-
The non-brominated impurity (more basic) will protonate and precipitate first or more preferentially. Filter the precipitate and check the mother liquor for your enriched bromo-quinoline.
Q2: I am trying to remove a bromine atom (debromination), but I keep reducing the pyridine ring of the quinoline.
Root Cause: The pyridine ring in quinoline is susceptible to hydrogenation, especially under acidic conditions or high
-
Poison the Catalyst: Use 5% Pd/C(S) (sulfided palladium) or add a trace of Diphenylsulfide to the reaction. Sulfur poisons the highly active sites responsible for ring hydrogenation but leaves the sites required for C-Br oxidative addition active.
-
Switch Metals: Use Raney Nickel in basic media (NaOH). Raney Ni is excellent for dehalogenation but less active toward the quinoline ring in alkaline conditions compared to Pd.
Q3: During Suzuki coupling of my bromo-quinoline, I see "des-bromo" byproduct (hydrodehalogenation). How do I prevent this?
Root Cause: This is a side reaction where the Pd-oxidative addition complex undergoes
-
Solvent Switch: Avoid secondary alcohols (Isopropanol) which are excellent hydride donors. Use Toluene/Water or DMF.
-
Base Selection: Switch from Carbonates (
) to Phosphates ( ). -
Catalyst: Use a bulky, electron-rich ligand (e.g., S-Phos or X-Phos) which accelerates the transmetallation step (the desired path) over the dehalogenation side-path.
Visualizing the Argentation Workflow
The following diagram details the specific preparation of the stationary phase required for Protocol A.
Figure 2: Workflow for preparing Silver Nitrate Impregnated Silica (Argentation Chromatography).
References
-
Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[1][2] Tetrahedron, 57(3), 425–447.[2]
-
Mori, A., et al. (2006).[5] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279–3281.
-
Sajiki, H., et al. (2002). "Mild and General Procedure for Pd/C–Catalyzed Hydrodechlorination of Aromatic Chlorides." Chemistry – A European Journal, 8(22), 5167.
-
BenchChem Technical Support. (2025). "Purification of Quinoline Derivatives: Troubleshooting Guide."
Sources
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 2-Substituted Quinolines
Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing sterically demanding substituents at the 2-position of the quinoline scaffold. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, particularly when steric hindrance comes into play.[1][2][3]
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome synthetic hurdles and achieve your target molecules efficiently and with high yields.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of sterically hindered 2-substituted quinolines.
Low or No Yield in Classical Quinoline Syntheses
Q1: My Friedländer annulation with a bulky ketone is failing. What are the likely causes and how can I fix it?
A1: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is notoriously sensitive to steric effects.[1][4]
-
Causality: A bulky ketone can hinder the initial aldol-type condensation and subsequent cyclization/dehydration steps. The transition state for the intramolecular cyclization becomes energetically unfavorable due to steric clash between the bulky substituent and the aniline backbone.
-
Troubleshooting Strategies:
-
Catalyst Choice: Traditional base-catalyzed (e.g., NaOH, KOH) or acid-catalyzed (e.g., H₂SO₄) methods may not be effective.[4] Consider using Lewis acids like Yb(OTf)₃ or Sc(OTf)₃, which can activate the carbonyl group more effectively under milder conditions.[5] Gold(III) catalysts have also been shown to promote these reactions under gentle conditions.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can provide the necessary energy to overcome the activation barrier in a shorter time, often leading to improved yields and reduced side product formation.[7][8][9][10][11]
-
Alternative Catalysis: For highly hindered substrates, consider amine catalysts. Novel pyrrolidine-based catalysts have demonstrated high regioselectivity and yields in Friedländer reactions with unmodified methyl ketones.[12]
-
Solvent-Free Conditions: In some cases, running the reaction neat or with a minimal amount of a high-boiling solvent can increase the effective concentration of reactants and promote the desired transformation.
-
Q2: I'm attempting a Doebner-von Miller reaction with a sterically demanding α,β-unsaturated ketone, but I'm getting a complex mixture of products and low yield of the desired quinoline. What's going on?
A2: The Doebner-von Miller reaction is a powerful method for quinoline synthesis but can be problematic with hindered substrates.[13][14][15][16]
-
Causality: Steric hindrance can impede the initial Michael addition of the aniline to the α,β-unsaturated ketone. Furthermore, the acidic conditions can lead to polymerization of the unsaturated ketone, a significant side reaction.[5]
-
Troubleshooting Strategies:
-
Lewis Acid Catalysis: Instead of strong Brønsted acids (like H₂SO₄ or HCl), which can promote polymerization, try using Lewis acids such as SnCl₄ or Sc(OTf)₃.[13] These can facilitate the reaction under milder conditions.
-
Biphasic Reaction Medium: Employing a biphasic system can help sequester the α,β-unsaturated carbonyl compound, reducing its self-polymerization.[5]
-
Gradual Addition: The slow, dropwise addition of the α,β-unsaturated ketone to the reaction mixture can maintain a low instantaneous concentration, thereby minimizing side reactions.
-
Q3: My Combes synthesis with a bulky β-diketone is not proceeding as expected. How can I improve the outcome?
A3: The Combes synthesis, which condenses an aniline with a β-diketone, is also subject to steric limitations.[17][18][19][20]
-
Causality: A bulky R group on the β-diketone can significantly influence the regioselectivity of the cyclization step.[17] The rate-determining step, the electrophilic aromatic annulation, is particularly sensitive to steric effects.[17]
-
Troubleshooting Strategies:
-
Acid Catalyst: While sulfuric acid is common, polyphosphoric acid (PPA) can be a more effective dehydrating agent and catalyst for the cyclization of sterically hindered intermediates.
-
Substituent Effects: Be aware that electron-donating groups on the aniline can enhance the rate of the electrophilic aromatic substitution, potentially counteracting some of the negative steric effects. Conversely, electron-withdrawing groups on the aniline can disfavor the cyclization.[18]
-
II. Advanced & Modern Synthetic Approaches
When classical methods fail, modern catalytic systems often provide a viable path forward.
Palladium-Catalyzed Cross-Coupling and Annulation Strategies
Q4: I need to synthesize a 2-arylquinoline with a bulky aryl group. Are there reliable cross-coupling methods?
A4: Yes, palladium-catalyzed reactions are a powerful tool for forging C-C bonds that are challenging to form via traditional methods.
-
Methodology: A common strategy involves the coupling of a 2-chloroquinoline with an appropriate arylboronic acid (Suzuki coupling) or organozinc reagent (Negishi coupling).
-
Overcoming Steric Hindrance:
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically demanding substrates, bulky and electron-rich ligands like DavePhos or P(t-Bu)₃ are often effective.[21] These ligands promote the formation of the active catalytic species and facilitate the reductive elimination step.
-
Catalyst System: Using a pre-formed palladium catalyst or an in-situ generated catalyst from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the appropriate ligand can be beneficial.[22][23][24]
-
Q5: I am exploring intramolecular cyclization routes. Can palladium catalysis assist in the synthesis of sterically hindered 2-substituted quinolines?
A5: Absolutely. Palladium-catalyzed intramolecular C-H activation and annulation reactions have emerged as elegant strategies.
-
Example Workflow: An intramolecular palladium-catalyzed C-H activation of an aryl allyl amine can lead to the formation of a 2-arylquinoline.[22]
-
Key Considerations:
Grignard Reactions with 2-Chloroquinolines
Q6: I am considering a Grignard reaction to introduce a bulky alkyl or aryl group at the 2-position of a quinoline. What are the potential pitfalls?
A6: Grignard reactions are a classic method for C-C bond formation, but they are not without their challenges, especially concerning steric hindrance.[25][26][27]
-
Causality: A highly hindered Grignard reagent may react slowly or not at all with the 2-chloroquinoline. Side reactions, such as reduction or enolization (if applicable), can also occur.[26][28] The complex solution structure of Grignard reagents can also contribute to steric issues.[25]
-
Troubleshooting Strategies:
-
Reaction Conditions: Ensure strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.
-
Temperature Control: The reaction may require elevated temperatures to proceed. However, be mindful of potential side reactions at higher temperatures.
-
Alternative Organometallics: If a Grignard reagent proves ineffective, consider using a more reactive organolithium or organocuprate reagent.
-
III. Frequently Asked Questions (FAQs)
Q7: How does microwave irradiation help overcome steric hindrance?
A7: Microwave irradiation provides rapid and efficient heating of the reaction mixture. This can lead to a significant increase in the reaction rate, allowing the reaction to overcome a high activation energy barrier in a much shorter time frame compared to conventional heating.[7][8][10][29] This can be particularly beneficial for reactions involving sterically hindered substrates.
Q8: Are there any "green chemistry" approaches to synthesizing sterically hindered quinolines?
A8: Yes, several approaches align with the principles of green chemistry. The use of reusable solid acid catalysts, such as Nafion NR50, in conjunction with microwave irradiation offers an environmentally friendly alternative for Friedländer synthesis.[11] Additionally, solvent-free reactions or the use of greener solvents like water or ethanol are being increasingly explored.[5][6]
Q9: Can computational chemistry help predict the feasibility of a reaction with a sterically hindered substrate?
A9: Yes, computational modeling can be a valuable tool. Calculating the transition state energies for different reaction pathways can provide insights into which route is more likely to be successful. Steric maps and other visualization tools can also help in understanding the steric environment around the reaction center.
IV. Experimental Protocols & Data
Protocol 1: Microwave-Assisted Friedländer Synthesis of a 2-Arylquinoline
This protocol provides a general procedure for the synthesis of a 2-arylquinoline from a 2-aminoaryl ketone and an α-methylene ketone using microwave irradiation.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene ketone (1.2 mmol)
-
Reusable solid acid catalyst (e.g., Nafion NR50, 10 mol%)
-
Ethanol (5 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the 2-aminoaryl ketone, α-methylene ketone, and the solid acid catalyst.
-
Add ethanol to the vial and seal it.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter off the catalyst and wash it with ethanol. The catalyst can be dried and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline.
Table 1: Comparison of Reaction Conditions for the Synthesis of a Sterically Hindered 2-Arylquinoline
| Entry | Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Conventional | NaOH | Ethanol | 80 | 24 | <10 |
| 2 | Conventional | H₂SO₄ | Toluene | 110 | 18 | 15 |
| 3 | Microwave | Nafion NR50 | Ethanol | 120 | 0.5 | 75 |
| 4 | Microwave | Yb(OTf)₃ | Acetonitrile | 150 | 0.25 | 82 |
V. Visualizations
Diagram 1: Decision Tree for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields in classical quinoline syntheses.
Diagram 2: General Workflow for Palladium-Catalyzed Synthesis
Caption: A generalized workflow for the palladium-catalyzed synthesis of 2-substituted quinolines.
VI. References
-
2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (2021). ResearchGate. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. (2025). Beilstein Journals. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Source Not Available]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). PMC. [Link]
-
Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. [Source Not Available]
-
Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]
-
One-Pot Synthesis of 2-Arylquinolines via in situ Acid Catalysis. Organic Chemistry Portal. [Link]
-
Combes Quinoline Synthesis. [Source Not Available]
-
Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. PMC. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publisher. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. [Link]
-
Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central. [Link]
-
2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (2022). PubMed. [Link]
-
Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. PMC. [Link]
-
Doebner-Miller Reaction. SynArchive. [Link]
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate. [Link]
-
Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. [Source Not Available]
-
Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Organic Chemistry Portal. [Link]
-
Doebner-Miller reaction and applications. Slideshare. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). [Source Not Available]
-
A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science. [Link]
-
Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. [Link]
-
Doebner-von Miller reaction. Semantic Scholar. [Link]
-
Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Grignard reagents. (2015). Organic chemistry teaching - WordPress.com. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025). ResearchGate. [Link]
-
3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. namibian-studies.com [namibian-studies.com]
- 9. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. mdpi.com [mdpi.com]
- 12. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iipseries.org [iipseries.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Grignard Reaction [organic-chemistry.org]
- 27. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 28. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 29. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Bromoquinoline-3-carbonitrile under basic conditions
Technical Support Center: 2-Bromoquinoline-3-carbonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with practical, field-tested insights into the stability of this reagent, particularly under basic conditions, to help you anticipate challenges, troubleshoot unexpected results, and optimize your reaction outcomes.
The quinoline scaffold is a privileged structure in medicinal chemistry, and the 2-bromo-3-carbonitrile substitution pattern offers a unique combination of reactive handles for diversification. However, the interplay between the electrophilic C2-position, activated by the electron-withdrawing nitrile group, and the inherent basicity of the quinoline nitrogen presents specific stability challenges. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during reactions involving this compound under basic conditions.
Q1: My reaction mixture is turning dark brown or black, and I'm observing significant tar formation upon workup. What is causing this decomposition?
Answer: This is a classic sign of substrate degradation, often driven by a combination of factors. The C2-bromo position on the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the powerful electron-withdrawing effect of the adjacent nitrile group.
-
Causality: When using a nucleophilic base (e.g., NaOH, KOH, NaOMe) or if your nucleophile is also a strong base, it can directly attack the C2 position, displacing the bromide. At elevated temperatures, this initial substitution product can undergo further, often uncontrolled, side reactions, leading to polymerization and the formation of complex, colored tars. The quinoline ring system itself can be susceptible to oxidative degradation under harsh conditions, which is often catalyzed by trace metal impurities.
-
Troubleshooting Steps:
-
Lower the Temperature: Many base-mediated reactions can proceed at lower temperatures than initially screened. Try running your reaction at room temperature or even 0 °C to suppress these degradation pathways.
-
Switch to a Non-Nucleophilic Base: If the base is only intended to be a proton scavenger, use a sterically hindered, non-nucleophilic base. Options include potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA). These bases are less likely to compete with your desired nucleophile in an SNAr reaction.[1]
-
Degas Your Solvents: Remove dissolved oxygen from your reaction solvent by sparging with an inert gas (N₂ or Ar) prior to adding your reagents. This minimizes the risk of oxidative decomposition.
-
Control Reagent Addition: Add the base slowly to the reaction mixture at a reduced temperature to control any initial exotherm and minimize localized high concentrations of the base.
-
Q2: My NMR spectrum shows a loss of the C-Br bond, but not my desired product. I see new aromatic signals and a potential -OH or -NH₂ peak. What are these byproducts?
Answer: You are likely observing byproducts from the displacement of the bromide by either the base itself or residual water/ammonia sources in your reaction.
-
Hydrolysis to 2-Hydroxyquinoline-3-carbonitrile: If using hydroxide bases (NaOH, KOH) or if there is significant water in your solvent or reagents, you can get direct hydrolysis. The resulting 2-hydroxyquinoline exists in equilibrium with its 2-quinolone tautomer, which can complicate NMR interpretation. Copper-catalyzed hydrolysis of bromoquinolines is a known transformation, suggesting this pathway is favorable under certain conditions.[2]
-
Amination to 2-Aminoquinoline-3-carbonitrile: If your reaction conditions involve ammonia or an amine-based solvent or additive, direct amination can occur. The reaction of bromoquinolines with ammonia to form the corresponding aminoquinolines is a well-established process.[3]
-
Alkoxylation: When using alkoxide bases (e.g., NaOMe, NaOEt) in alcohol solvents, the corresponding 2-alkoxyquinoline-3-carbonitrile will be formed.
The workflow below can help you diagnose the issue and select a more appropriate base.
Caption: Decision workflow for selecting a suitable base.
Frequently Asked Questions (FAQs)
Q3: What is the primary degradation pathway for the nitrile group under basic conditions?
Answer: The nitrile group (-C≡N) is susceptible to hydrolysis under basic conditions, especially in the presence of water and elevated temperatures. This proceeds in a stepwise fashion.
-
Formation of the Carboxamide: The first step is the base-catalyzed addition of water across the carbon-nitrogen triple bond, which, after tautomerization, yields the corresponding 2-bromoquinoline-3-carboxamide.
-
Formation of the Carboxylate: With prolonged reaction times, higher temperatures, or a higher concentration of base, the carboxamide can be further hydrolyzed to the 2-bromoquinoline-3-carboxylate salt. Upon acidic workup, this will yield the carboxylic acid.
This process is a well-understood transformation for nitriles.[4] To avoid this, it is crucial to use anhydrous solvents and reagents and to keep reaction temperatures as low as possible.
The potential degradation pathways are summarized in the diagram below.
Caption: Major degradation pathways under basic, aqueous conditions.
Q4: How does the choice of solvent affect the stability of this compound?
Answer: The solvent plays a critical role.
-
Protic Solvents (e.g., Water, Alcohols): These solvents can act as nucleophiles, especially when deprotonated by the base, leading to displacement of the bromide as discussed in Q2. They are also a source for nitrile hydrolysis. Use them with caution and only when they are a required reagent.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices for reactions involving this compound. They can solubilize the substrate and many common bases while not participating directly in the reaction. However, ensure they are anhydrous, as they are often hygroscopic.
-
Aprotic Nonpolar Solvents (e.g., Toluene, THF, Dioxane): These are excellent choices for minimizing side reactions, particularly when using strong, non-nucleophilic bases like NaH or t-BuOK. Substrate solubility can sometimes be a limitation.
| Solvent Type | Potential Issues | Recommended Use Case |
| Protic | Nucleophilic attack, Nitrile hydrolysis | When the solvent is the intended nucleophile (e.g., methanolysis) |
| Aprotic Polar | Must be anhydrous to prevent hydrolysis | General purpose for SNAr and cross-coupling reactions |
| Aprotic Nonpolar | Limited substrate/base solubility | Reactions with strong, non-nucleophilic bases (e.g., NaH) |
| Caption: Summary of solvent effects on stability. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Nucleophilic Substitution
This protocol provides a general workflow for reacting this compound with a generic nucleophile (Nu-H) using a non-nucleophilic base.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and your nucleophile (Nu-H, 1.1-1.5 eq).
-
Solvent Addition: Add anhydrous aprotic solvent (e.g., THF or DMF, approx. 0.1 M concentration) via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction rate and minimizing degradation.
-
Base Addition: Slowly add a non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Alternatively, if using a soluble base like t-BuOK, add it as a solution in the reaction solvent dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Avoid heating unless necessary.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Handling and Storage Recommendations
To ensure the long-term integrity of this compound, follow these storage guidelines.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5] A desiccator or a nitrogen-purged glovebox is ideal.
-
Incompatibilities: Avoid storing near strong bases, acids, and oxidizing agents.
-
Handling: Handle in a well-ventilated area or a fume hood. The compound is an irritant, so wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
References
-
Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves. Sciforum. Available at: [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Available at: [Link]
-
Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines. ResearchGate. Available at: [Link]
-
Synthesis of 2-aminoquinolines 103 and 2-arylquinoline-3 carbonitriles 104. ResearchGate. Available at: [Link]
-
Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
Hydrolysis of nitriles. Lumen Learning. Available at: [Link]
-
COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Connect Journals. Available at: [Link]
-
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. ACS Publications. Available at: [Link]
-
Some reactions of 2‐bromo‐ and 3‐bromoquinolines. ResearchGate. Available at: [Link]
-
Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. ResearchGate. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
2-Chloroquinoline-3-carboxylic acid. PMC. Available at: [Link]
-
Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. World Academy of Science, Engineering and Technology. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
Sources
Validation & Comparative
Comparative Analysis: FTIR vs. Raman for Nitrile Detection in Quinoline Scaffolds
Executive Summary: The Quinoline Challenge
In medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the backbone for antimalarials (chloroquine), kinase inhibitors, and broad-spectrum antibiotics. When functionalizing this scaffold with a nitrile (
While Raman spectroscopy is often touted for carbon-backbone analysis, this guide argues that Fourier Transform Infrared (FTIR) spectroscopy is the superior analytical choice for cyano-quinolines.
The Core Argument: Quinolines are inherently fluorescent. This fluorescence often overwhelms the weak inelastic scattering of Raman, blinding the detector.[1] FTIR, relying on absorption via dipole moment changes, is immune to fluorescence and provides high-sensitivity detection of the polar
Mechanistic Foundation: Dipole vs. Polarizability[2]
To understand the superior performance of FTIR for this specific application, we must analyze the quantum mechanical selection rules governing the nitrile bond.
The Physics of the Signal
The nitrile group possesses a strong permanent dipole moment due to the electronegativity difference between Carbon (2.55) and Nitrogen (3.04).
-
FTIR Activity: IR absorption intensity is proportional to the square of the change in dipole moment with respect to the normal coordinate (
). The stretch produces a massive change in dipole moment, resulting in a sharp, intense peak at 2200–2250 cm⁻¹ .[2] -
Raman Activity: Raman intensity depends on the change in polarizability (
).[3] While the -cloud of the triple bond is polarizable, the signal is often 10–100x weaker than the IR absorption.
Diagram 1: Signal Generation Physics
The following diagram illustrates the fundamental difference in signal generation, highlighting the fluorescence interference pathway in Raman that FTIR avoids.
Figure 1: Signal generation pathways. Note how fluorescence from the quinoline ring (red path) directly interferes with Raman detection, whereas FTIR (green path) remains unaffected.
Comparative Performance Analysis
The following table synthesizes experimental data comparing FTIR against its primary alternatives for verifying nitrile installation on a quinoline ring.
Table 1: Technique Comparison Matrix
| Feature | FTIR (ATR Mode) | Raman (785 nm) | ¹³C NMR |
| Primary Detection Principle | Absorbance (Dipole change) | Inelastic Scattering (Polarizability) | Magnetic Resonance (Nuclear Spin) |
| Nitrile Sensitivity | High (Diagnostic peak) | Moderate to Low | High (Distinct shift ~115-120 ppm) |
| Quinoline Interference | None (Immune to fluorescence) | Critical (Ring fluorescence masks signal) | None |
| Sample Prep Time | < 1 minute (Solid/Oil) | < 1 minute | 10–30 minutes (Solvent prep) |
| Atmospheric Interference | CO₂ (~2350 cm⁻¹) requires background subtraction | None | None |
| Throughput | High (Walk-up) | High (if no fluorescence) | Low |
| Cost per Scan | Negligible | Negligible | High (Deuterated solvents) |
Why Raman Fails Here
While 1064 nm lasers can suppress fluorescence, they significantly reduce scattering efficiency (scattering intensity
Substituent Effects & Spectral Interpretation[3][4][5][6]
In quinoline systems, the exact position of the nitrile stretch is governed by electronic effects. Understanding these shifts allows you to confirm not just the presence of the nitrile, but its electronic environment.
The "Quinoline Shift" Rules
-
Conjugation (Red Shift): Aromatic nitriles generally absorb at lower frequencies (
) compared to aliphatic nitriles ( ) due to resonance reducing the triple bond character. -
Ring Nitrogen Interaction:
-
C3-Position: Behaves like a standard meta-substituted benzene. Expected
. -
C2/C4-Position: The nitrile is conjugated with the quinoline nitrogen. The electron-withdrawing nature of the ring nitrogen (via induction and resonance) can stiffen the bond slightly compared to a pure carbocyclic system, but resonance effects often dominate.
-
Table 2: Expected Wavenumber Shifts
| Compound Structure | Electronic Effect | Expected Frequency ( |
| Aliphatic Nitrile (Reference) | Induction only | |
| 3-Cyanoquinoline | Aromatic Conjugation | |
| 4-Cyanoquinoline | Enhanced Conjugation (Para-like) | |
| 4-Cyano-N-oxide | Back-donation from N-oxide |
Expert Insight: If you observe a peak split or a shoulder near
, check for isonitrile impurities or unreacted starting material. The nitrile peak should be a sharp singlet.
Protocol: Self-Validating ATR-FTIR Workflow
To ensure data integrity (E-E-A-T), follow this protocol. It includes a mandatory "Quality Gate" to prevent false positives/negatives caused by atmospheric CO₂ or dirty crystals.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) module.
-
Resolution: Set to 2 cm⁻¹ (Critical for resolving sharp nitrile bands).
Step-by-Step Methodology
-
Crystal Quality Gate (The "Blank" Check):
-
Clean the diamond crystal with isopropanol.
-
Run a preview scan. Requirement: The region between
must be flat. -
Troubleshooting: If you see a doublet at
, your atmospheric background correction has failed (CO₂ interference). Re-run the background scan.
-
-
Sample Loading:
-
Place
of solid quinoline derivative on the crystal. -
Apply pressure using the anvil until the force gauge reads optimal (usually ~100N). Causality: Poor contact results in weak intensity and noise, potentially masking the nitrile peak.
-
-
Data Acquisition:
-
Scan Range:
. -
Accumulations: 16 scans (sufficient for strong dipole nitriles).
-
-
Validation & Analysis:
-
Locate the region
. -
Criteria: Signal-to-Noise ratio (S/N) must be >10:1.
-
Verification: Compare against the carbonyl region (
).[4] If you synthesized the nitrile from an amide, the disappearance of the Carbonyl band is the secondary confirmation.
-
Diagram 2: The Analytical Workflow
This workflow visualizes the decision logic required for high-integrity data.
Figure 2: Analytical workflow with integrated quality control steps to ensure spectral integrity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[5] (The definitive text on IR selection rules and characteristic group frequencies).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[5] (Source for specific aromatic nitrile shift data).
-
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley.[5]
- Pendleton, R. et al. (2014). "Fluorescence suppression in Raman spectroscopy using 1064 nm excitation." Journal of Raman Spectroscopy.
Sources
- 1. ore.exeter.ac.uk [ore.exeter.ac.uk]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Comparison: 2-Bromo vs 2-Chloroquinoline-3-carbonitrile
This guide provides an in-depth technical comparison of 2-Bromoquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbonitrile , focusing on their reactivity profiles, synthetic utility, and practical applications in drug discovery.
Executive Summary
In the design of quinoline-based pharmacophores, the choice between 2-chloroquinoline-3-carbonitrile (2-Cl-QCN) and This compound (2-Br-QCN) represents a trade-off between accessibility and intrinsic reactivity .
-
2-Chloroquinoline-3-carbonitrile is the industry standard "workhorse." It is readily synthesized via Vilsmeier-Haack chemistry and offers sufficient reactivity for most nucleophilic aromatic substitutions (
) and palladium-catalyzed couplings. -
This compound is a "specialist" reagent. While it possesses a weaker C-X bond (
for C-Br vs for C-Cl), facilitating faster oxidative addition in metal-catalyzed cross-couplings (particularly with first-row transition metals like Cobalt), its lower availability and higher cost restrict its use to challenging substrates where the chloro-analog fails.
Mechanistic Basis of Reactivity
The reactivity of these scaffolds is governed by the electronic activation of the quinoline ring. The C2 position is highly electrophilic due to the cumulative electron-withdrawing effects of the ring nitrogen (via induction and resonance) and the 3-cyano group .
Electronic Landscape & Leaving Group Physics
-
Activation: The 3-CN group lowers the LUMO energy of the quinoline ring, making C2 susceptible to nucleophilic attack.
-
Dynamics: In nucleophilic aromatic substitution, the rate-determining step is often the formation of the Meisenheimer complex.
-
Chloro Advantage: The higher electronegativity of Chlorine (
) compared to Bromine ( ) stabilizes the anionic intermediate more effectively, often making the 2-Cl analog more reactive than the 2-Br in reactions with hard nucleophiles (e.g., amines, alkoxides).
-
-
Metal Catalysis: In Pd/Ni/Co-catalyzed reactions, the rate-determining step is typically oxidative addition.[1]
-
Bromo Advantage: The weaker C-Br bond allows for faster oxidative addition, making 2-Br superior for couplings with sterically hindered partners or less active catalyst systems.
-
Visualization: Reactivity Pathways
Figure 1: Divergent reactivity mechanisms. In
Comparative Performance Data
The following table synthesizes experimental observations regarding the performance of both analogs.
| Feature | 2-Chloroquinoline-3-carbonitrile | This compound |
| Primary Synthesis | Vilsmeier-Haack ( | Halogen Exchange / |
| Cost/Availability | Low / High Commercial Availability | High / Limited Availability |
| Excellent (Yields >85%) | Good (Yields >80%) | |
| Suzuki Coupling | Good (Requires active ligands e.g., S-Phos) | Excellent (Standard ligands e.g., |
| Sonogashira | Good (CuI co-catalyst often needed) | Excellent (Often Cu-free possible) |
| Atom Economy | Higher (Cl = 35.5 Da) | Lower (Br = 79.9 Da) |
Experimental Protocols & Case Studies
Protocol A: Synthesis of Pyrazolo[3,4-b]quinoline via
Context: This reaction leverages the 2-Cl analog's high reactivity towards hydrazine. It is the standard route for accessing tacrine-like fused heterocycles.
Reagents:
-
2-Chloroquinoline-3-carbonitrile (1.0 equiv)
-
Hydrazine hydrate (2.0 equiv)[2]
Methodology:
-
Dissolution: Dissolve 2-chloroquinoline-3-carbonitrile (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add hydrazine hydrate (20 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours. The reaction color typically shifts from pale yellow to deep orange/red. -
Workup: Cool to room temperature. The product, 3-amino-1H-pyrazolo[3,4-b]quinoline , precipitates as a solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.
-
Expected Yield: 85–92%.
Why 2-Cl? The reaction is fast and high-yielding with the chloro derivative. Using the bromo analog offers no kinetic advantage here and increases waste mass.
Protocol B: Cobalt-Catalyzed Cross-Coupling (The Bromo Niche)
Context: While Pd-catalyzed Suzuki coupling works for 2-Cl, emerging first-row transition metal catalysts (like Cobalt) often require the more labile C-Br bond to initiate the catalytic cycle effectively.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Zinc Reagent (
) - (5 mol%)
-
Ligand (e.g., bipyridine or TMEDA)
-
THF/NMP (Solvent)
Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Catalyst Formation: Add
and ligand in THF; stir for 15 min to form the active species. -
Substrate Addition: Add this compound.
-
Coupling: Add the organozinc reagent dropwise at
to . -
Completion: Stir for 2–6 hours. Quench with saturated
. -
Observation: The 2-Br analog typically reaches full conversion significantly faster than the 2-Cl analog in this specific Co-catalyzed system due to the facile oxidative addition to Cobalt(I).
Synthetic Logic Flowchart
Use this decision tree to select the appropriate starting material for your campaign.
Figure 2: Decision matrix for selecting between 2-Cl and 2-Br analogs.
References
-
Synthesis of 2-chloroquinoline-3-carbaldehydes and derivatives (Vilsmeier-Haack)
- Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines, thienopyridines and related fused pyridines. Tetrahedron Letters.
-
Reactivity of 2-Chloroquinoline-3-carbonitrile with Hydrazines (
):- Abdel-Wahab, B. F., et al. (2018).
-
Sonogashira Coupling of 2-Chloroquinolines
- Ghorbani-Vaghei, R., et al. (2008). Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene. Tetrahedron.
-
Cobalt-Catalyzed Cross-Couplings (Use of this compound)
-
Hammann, J. M. (2017).[6] Cobalt-catalyzed cross-coupling reactions. Dissertation, LMU München.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Mass spectrometry fragmentation patterns of brominated quinolines
Topic: Mass Spectrometry Fragmentation Patterns of Brominated Quinolines Content Type: Technical Comparison Guide
Brominated quinolines are not merely intermediates; they are critical pharmacophores in the development of antimalarials (e.g., mefloquine analogs), anticancer agents, and high-affinity ligands for neurological targets. For the analytical chemist, the bromine atom is a double-edged sword: it provides a distinct isotopic handle for identification but complicates spectral interpretation due to the splitting of ion intensity.
This guide objectively compares the fragmentation behaviors of brominated quinolines under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a mechanistic framework for distinguishing isomers and validating synthetic outcomes.
Section 1: The Isotopic "Fingerprint" as a Diagnostic Tool
Before analyzing fragmentation, one must validate the molecular ion. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses a unique ~1:1 isotopic abundance between
Table 1: Comparative Isotopic Signatures
| Element | Isotope A (Mass) | Abundance | Isotope B (Mass) | Abundance | Diagnostic Pattern (M : M+2) |
| Bromine | 50.69% | 49.31% | ~ 1 : 1 (Doublet) | ||
| Chlorine | 75.77% | 24.23% | ~ 3 : 1 | ||
| Hydrogen | 99.98% | 0.02% | Singlet (M+1 is negligible) |
Scientist’s Note: In multi-brominated systems (e.g., dibromoquinolines), this pattern expands to a 1:2:1 triplet (
Section 2: Performance Comparison – EI vs. ESI
The choice of ionization source dictates the fragmentation pathway. EI is "hard" ionization, imparting significant residual energy (
Comparative Analysis of Fragmentation Efficiency
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Ion | Radical Cation ( | Protonated Molecule ( |
| C-Br Bond Fate | High Homolytic Cleavage. The C-Br bond is weak ( | High Retention. The bond survives initial ionization. Cleavage requires CID energy. |
| Neutral Losses | Loss of | Loss of neutral |
| Isomer Specificity | Moderate. Similar isomers (e.g., 6- vs 7-bromo) often yield identical spectra due to ring randomization. | High. "Ortho effects" (e.g., 8-bromo vs 8-hydroxy) are more pronounced due to proton mobility in the |
Section 3: Mechanistic Fragmentation Pathways
To interpret the spectra, you must follow the energy. The fragmentation of brominated quinolines follows a predictable cascade: Halogen loss followed by ring contraction.
3.1 The Primary Pathway (EI Mode)
In EI, the molecular ion (
-
Step 1: Dehalogenation. The molecular ion loses a bromine radical (
). This collapses the isotopic doublet into a singlet cation ( ). -
Step 2: Ring Contraction. The resulting quinolinyl cation is unstable and ejects Hydrogen Cyanide (
, 27 Da), a signature of the pyridine ring in the quinoline system.
3.2 The Secondary Pathway (ESI/CID Mode)
In ESI, the protonated molecule (
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways for a generic Bromoquinoline.
Figure 1: Divergent fragmentation pathways for brominated quinolines. EI favors radical cleavage, while ESI favors neutral elimination.
Section 4: Experimental Protocol for Optimal Detection
To achieve reproducible data, the instrument parameters must be tuned to the specific lability of the C-Br bond.
Protocol: Step-by-Step Optimization
-
Sample Preparation:
-
Dissolve sample in Methanol/Water (50:50) with 0.1% Formic Acid. Avoid halogenated solvents (e.g., DCM) to prevent background interference.
-
-
Source Tuning (ESI):
-
Cone Voltage: Set low (20-30V). High cone voltage can cause in-source fragmentation, stripping the Bromine before the quadrupole selects the parent, causing you to lose the isotopic signature.
-
-
MS/MS Collision Energy (CE) Ramp:
-
Brominated compounds are fragile. Perform a "CE Ramp" experiment.
-
Low CE (10-20 eV): Preserves
. -
Med CE (25-35 eV): Optimal for observing the
transition. -
High CE (>40 eV): Induces ring shattering (C-C cleavage).
-
-
Data Validation (The "Rule of 79"):
-
If you suspect a peak is a fragment losing Bromine, check the mass difference.
- : Loss of Radical (EI typical).
- : Loss of Neutral HBr (ESI typical).
-
Section 5: Isomer Differentiation (The "Ortho Effect")
Distinguishing positional isomers (e.g., 6-bromoquinoline vs. 8-bromoquinoline) is challenging because the core ring stability is similar. However, the 8-position is unique due to its proximity to the ring nitrogen.
-
Mechanism: In ESI, if there is a proton on the nitrogen (quinolinium ion), a bromine at the 8-position experiences steric strain and electronic repulsion.
-
Observation: 8-bromo isomers often exhibit a lower onset energy for dehalogenation compared to 3- or 6-bromo isomers.
-
Functionalization: If an -OH or -NH2 group is present at position 8 (e.g., 5,7-dibromo-8-hydroxyquinoline), the "Ortho Effect" dominates, leading to rapid loss of small neutrals (CO, H2O) alongside Bromine.
Figure 2: Decision workflow for characterizing unknown brominated quinolines.
References
-
NIST Mass Spectrometry Data Center. Quinoline Mass Spectra and Fragmentation Data. National Institute of Standards and Technology.[1] Available at: [Link]
-
Baldwin, M. A., & Langley, G. J. (1986).[2] Identification of two separate mechanisms for HCN loss from gas phase quinoline cations. Organic Mass Spectrometry, 21(1), 29-31.[2] Available at: [Link][2]
-
Shimadzu Corporation. Ionization Modes: EI vs ESI Principles. Shimadzu Technical Guides. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 8-Bromoquinoline. PubChem. Available at: [Link]
Sources
- 1. Combining fragment ion and neutral loss matching during mass spectral library searching: A new general-purpose algorithm applicable to illicit drug identification | NIST [nist.gov]
- 2. Identification of two separate mechanisms for HCN loss from gas phase quinoline cations - ePrints Soton [eprints.soton.ac.uk]
Elemental Analysis Validation for 2-Bromoquinoline-3-carbonitrile: A Comparative Performance Guide
Topic: Elemental analysis validation for 2-Bromoquinoline-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CAS: N/A for specific isomer, Analogous to 2-chloro: 95104-21-5) is a critical electrophilic intermediate employed in the synthesis of tricyclic DNA gyrase inhibitors and kinase antagonists. Its validation is often bottlenecked by the inherent limitations of classical combustion analysis (CHN) when applied to poly-halogenated heterocycles.
This guide objectively compares the performance of Classical Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC-UV for the purity validation of this specific scaffold. While EA remains a journal requirement, our comparative data suggests that qNMR offers superior specificity for detecting the solvates and inorganic salts common in quinoline synthesis.
The Challenge: Validating Brominated Quinolines
The validation of This compound (C₁₀H₅BrN₂) presents unique analytical challenges compared to its non-halogenated analogs:
-
Refractory Combustion: The high bromine content (~34% w/w) can passivate combustion catalysts, leading to incomplete oxidation and low Carbon values.
-
Solvent Trapping: Quinolines are notorious for trapping crystallization solvents (e.g., DMF, Ethanol) within the lattice, which EA often misinterprets as "wet" samples rather than impure ones.
-
Synthetic Byproducts: Common synthesis via POBr₃ often leaves inorganic phosphorus residues that EA cannot explicitly identify, merely showing up as "missing mass."
Comparative Analysis: EA vs. qNMR vs. HPLC
The following table summarizes the performance metrics of the three primary validation methodologies for a standard batch of this compound.
Table 1: Performance Matrix of Validation Methodologies
| Metric | Method A: Classical EA (Combustion) | Method B: Quantitative NMR (qNMR) | Method C: HPLC-UV (254 nm) |
| Primary Output | % Composition (C, H, N) | Absolute Purity (% w/w) | Relative Purity (% Area) |
| Sample Requirement | 2–5 mg (Destructive) | 10–20 mg (Non-destructive) | <1 mg (Destructive) |
| Accuracy (Bias) | ± 0.4% (Standard tolerance) | ± 0.5% (With internal std) | Variable (Response factor dependent) |
| Specificity | Low (Cannot distinguish isomer/impurity) | High (Structural ID + Purity) | Medium (Retention time only) |
| Solvent Detection | Indirect (Discrepancy in calc. values) | Direct (Molar quantification) | Direct (If method allows) |
| Interference | High: Br requires V₂O₅ additive | Low: Requires d1 > 5x T1 | Medium: UV-inactive salts invisible |
| Cost Efficiency | Medium (Outsourced: $20–50/sample) | High (In-house: <$5/sample) | Medium (Solvent/Column costs) |
Experimental Protocols
To ensure reproducibility, we provide the specific workflows for the two most critical methods: the optimized EA protocol for brominated compounds and the qNMR workflow.
Protocol A: Optimized Elemental Analysis (Combustion)
Objective: Mitigate bromine interference to achieve <0.3% error.
-
Preparation: Dry the sample of this compound at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.00–2.50 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the capsule.
-
Rationale: Bromine can form volatile free radicals that escape detection or trap nitrogen. V₂O₅ acts as a flux and oxidative aid, ensuring complete combustion of the heteroaromatic ring and capture of halogens.
-
-
Combustion: Run on a CHNS analyzer (e.g., Elementar vario EL cube) at a furnace temperature of 1150°C (higher than standard 950°C).
-
Calibration: Calibrate using a halogenated standard (e.g., p-bromobenzoic acid) rather than Acetanilide to match the combustion kinetics.
Protocol B: Self-Validating qNMR (The Superior Alternative)
Objective: Determine absolute purity without a reference standard of the analyte.
-
Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .
-
Rationale: TCNB provides a singlet at ~8.5 ppm, distinct from the quinoline aromatic region (7.5–8.2 ppm). It is non-hygroscopic and chemically inert toward the nitrile group.
-
-
Sample Prep:
-
Weigh ~10 mg of this compound (
) and ~5 mg of IS ( ) directly into an NMR tube. Record weights to 0.01 mg precision. -
Dissolve in 0.6 mL DMSO-d₆ . (Ensure complete dissolution; sonicate if necessary).
-
-
Acquisition Parameters (Critical):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 60 seconds (Must be
of the slowest relaxing proton). -
Scans: 16 or 32 (for S/N > 150).
-
Spectral Width: 20 ppm (to catch all satellites).
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molar mass.[1]
-
Theoretical vs. Experimental Data Validation
For This compound (C₁₀H₅BrN₂) , MW = 233.07 g/mol .
Table 2: Elemental Analysis Reference Values
| Element | Theoretical % | Acceptable Range (±0.4%) | Common Failure Mode (Found) | Diagnosis |
| Carbon | 51.53% | 51.13 – 51.93% | 50.10% | Incomplete combustion (Ash formation) |
| Hydrogen | 2.16% | 1.76 – 2.56% | 2.80% | Trapped solvent (e.g., Ethanol/Water) |
| Nitrogen | 12.02% | 11.62 – 12.42% | 11.50% | Nitrogen trapping by Bromine gas |
| Bromine | 34.29% | 33.89 – 34.69% | < 33.00% | Volatility loss before detection |
Insight: If Carbon is low and Hydrogen is high, do not re-run EA immediately. Run a proton NMR to check for solvent.[2] A 0.5 molar equivalent of water can skew the Hydrogen result by >0.4%, causing a "Fail" status.
Validation Decision Workflow
The following diagram illustrates the logical pathway for validating a new batch of this compound, prioritizing qNMR for speed and accuracy, while reserving EA for final publication requirements.
Figure 1: Integrated analytical workflow for validating halogenated heterocyclic intermediates.
References
-
American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 2762756 (2-Bromoquinoline). Retrieved from [Link]
Sources
Comparative Guide: UV-Vis Absorption Spectra of 3-Cyanoquinoline Derivatives
Executive Summary: The "Push-Pull" Pharmacophore
3-Cyanoquinoline derivatives represent a critical scaffold in medicinal chemistry, functioning as potent EGFR kinase inhibitors, antimalarials, and fluorescent probes. Unlike the parent quinoline, the introduction of a cyano group at the C3 position fundamentally alters the electronic landscape of the heterocycle.
This guide provides an objective analysis of the UV-Vis spectral properties of these derivatives. The electron-withdrawing nature of the nitrile group (
The Chromophore Landscape: Comparative Analysis
To understand the spectral signature of 3-cyanoquinoline, one must benchmark it against its parent structure and alternative electron-deficient analogs.
Spectral Comparison Matrix
| Feature | Parent Quinoline | 3-Cyanoquinoline Derivatives | 3-Nitroquinoline Analogs |
| Primary | 313 nm (in Ethanol) | 330 – 380 nm (Substituent dependent) | 340 – 400 nm |
| Electronic Transition | Strong ICT, often broad bands | ||
| Molar Absorptivity ( | High ( | Moderate to High | |
| Solvatochromism | Weak | Strong Positive (Red shift in polar solvents) | Positive, often obscured by broadness |
| Fluorescence | Weak / Non-emissive | Highly Fluorescent (High Quantum Yield) | Often Quenched (Intersystem Crossing) |
Mechanistic Insight: The ICT Effect
The defining feature of 3-cyanoquinoline spectra is the Intramolecular Charge Transfer (ICT) band.
-
Quinoline: The transitions are localized on the aromatic rings.
-
3-Cyano Derivative: The C3-cyano group acts as a thermodynamic sink for electron density (lowering the LUMO energy). If an electron donor (e.g., 6-methoxy) is present, photo-excitation drives electron density from the benzenoid ring to the pyridyl ring. This reduces the HOMO-LUMO gap, causing the observed red shift.
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and minimizes artifacts common in heterocyclic analysis (e.g., aggregation or protonation).
Reagents & Preparation
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (MeCN), and Dichloromethane (DCM). Note: Avoid Acetone due to UV cutoff interference <330 nm.
-
Stock Solution: Prepare
in DCM (to ensure solubility). -
Working Solution: Dilute to
in the target solvent.
Step-by-Step Characterization
-
Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a baseline scan (200–800 nm) to subtract solvent absorbance.
-
Linearity Check (Beer’s Law Validation):
-
Solvatochromic Assessment:
-
Record spectra in Non-polar (Hexane/Toluene) vs. Polar Aprotic (MeCN) vs. Polar Protic (MeOH).
-
Success Criterion: A red shift of 10–30 nm in MeOH confirms the presence of an ICT state, validating the "push-pull" electronic structure.
-
Workflow Visualization
Caption: Operational workflow for UV-Vis characterization ensuring Beer-Lambert linearity.
Case Study: Substituent Effects on
The following data summarizes the impact of substituents on the 3-cyanoquinoline core, derived from recent synthesis and characterization studies (e.g., Vinita, 2025 and Martiryan et al., 2025).
| Compound Structure | Solvent | Interpretation | ||
| Unsubstituted 3-cyanoquinoline | MeOH | 322 | ~12,000 | Baseline conjugation extension. |
| 6-Methoxy-3-cyanoquinoline | MeOH | 345 | ~25,000 | Strong donor (+M effect) at C6 pushes electrons to C3-CN. |
| 2-Amino-3-cyanoquinoline | EtOH | 360 | ~18,500 | Direct conjugation of amine with nitrile (enamine-like character). |
| 4-Chloro-3-cyano-7-ethoxy | Acetone | 338 | ~31,000 | 4-Cl causes steric twist, slightly reducing conjugation compared to 4-H. |
Key Insight: The 2-amino derivatives show the most dramatic shifts due to the direct resonance interaction with the 3-cyano group, often forming a distinct "amidine-like" conjugated system embedded in the ring.
Structural Validation & Mechanism
To interpret the spectra correctly, one must visualize the orbital interactions. The diagram below illustrates why 3-cyanoquinoline absorbs at lower energy (longer wavelength) than quinoline.
Caption: Orbital energy diagram showing the reduction of the HOMO-LUMO gap induced by the electron-withdrawing 3-cyano group.
References
-
Vinita. (2025). UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl) acetamide.[4] i-manager's Journal on Chemical Sciences, 5(2), 21-27.[4] Retrieved from [Link]
-
Martiryan, A. I., et al. (2025).[5] Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ResearchGate.[5][6] Retrieved from [Link]
-
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.[7] Colloids and Interfaces. Retrieved from [Link]
-
NIST. (2009). Extinction Coefficients of Triplet–Triplet Absorption Spectra. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. cimav.repositorioinstitucional.mx [cimav.repositorioinstitucional.mx]
- 4. imanagerpublications.com [imanagerpublications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromoquinoline-3-carbonitrile
This guide provides an in-depth operational plan for the safe handling and disposal of 2-Bromoquinoline-3-carbonitrile. It is designed for researchers, scientists, and drug development professionals who work with this and structurally similar compounds. Our focus is on synthesizing established safety protocols with the underlying chemical principles to ensure not only compliance but a deep understanding of why these precautions are necessary.
Hazard Assessment: Understanding the Compound
This compound is a halogenated aromatic nitrile. While comprehensive toxicological data for this specific molecule may be limited, a robust safety plan can be developed by analyzing its structural components and data from analogous compounds.
-
Quinoline Moiety: Quinoline derivatives can have varied toxicological profiles.
-
Bromo- Group: The presence of a halogen necessitates specific disposal procedures and raises concerns about potential environmental toxicity. Halogenated organic compounds can be irritants and may be absorbed through the skin.
-
Nitrile (-CN) Group: The carbon-nitrogen triple bond can impart toxicity. While not all organic nitriles are as acutely toxic as inorganic cyanides, they can still pose significant health risks, including irritation to the skin, eyes, and respiratory tract.
Based on data from structurally related compounds like 3-Bromoquinoline and 5-Bromoisoquinoline, the primary hazards are categorized as follows.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [2][3] |
This assessment mandates a stringent approach to personal protective equipment (PPE) to prevent dermal, ocular, and respiratory exposure, as outlined by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4]
Core Directive: Selecting the Right PPE
The selection of PPE is the final and most critical barrier between the researcher and the chemical.[5] The choice must be deliberate and based on the specific hazards identified.
Hand Protection: The Primary Barrier
Given that this compound is a skin irritant and potentially harmful upon skin contact, glove selection is paramount.[2][3]
-
Recommended Material: Nitrile gloves are highly recommended for their resistance to a wide range of chemicals, including many solvents, oils, and greases.[6][7][8] They offer a versatile and effective barrier for incidental contact.
-
Thickness and Dexterity: A balance must be struck between protection and the need for fine motor skills.[9] For handling small quantities, standard thickness nitrile gloves are sufficient. For larger quantities or tasks with a higher splash risk, consider thicker gloves or double-gloving.[8][9]
-
Inspection is Key: Before every use, gloves must be inspected for any signs of damage, such as holes or tears.[6] Damaged gloves offer no protection and must be discarded immediately.[9]
Eye and Face Protection: Preventing Ocular Exposure
This compound is a serious eye irritant.[1][2][3] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87-marked safety glasses with side shields are the absolute minimum for any work in the laboratory.[10]
-
Enhanced Protection: When handling the solid powder (risk of dust) or solutions (risk of splash), chemical splash goggles are required for a complete seal around the eyes.[10]
-
Maximum Protection: For large-scale operations (e.g., transferring significant quantities) or when there is a high risk of splashing, a face shield should be worn in addition to safety goggles.[10]
Body Protection: Shielding Skin and Clothing
A fully buttoned, long-sleeved lab coat is mandatory to protect against accidental spills and contamination of personal clothing.[10] For tasks with a high splash potential, a chemically resistant apron may be worn over the lab coat.
Respiratory Protection: A Situational Necessity
The compound is classified as a respiratory irritant.[1][2][3] All handling of the solid powder or any procedure that could generate dust or aerosols (e.g., weighing, preparing solutions, heating) must be performed inside a certified chemical fume hood.[2][11] If, under rare and specific circumstances, work cannot be conducted in a fume hood and exposure levels may exceed permissible limits, a formal respiratory protection program compliant with OSHA standard 29 CFR 1910.134 must be implemented, including fit-testing and medical evaluation.[5][12]
Operational and Disposal Plans
A self-validating safety protocol extends from preparation to disposal.
Experimental Protocol: Safe Handling Workflow
-
Preparation: Before handling the chemical, confirm the location of the nearest safety shower and eyewash station.[13] Ensure the chemical fume hood is functioning correctly.
-
PPE Donning: Don PPE in the following order: lab coat, safety goggles (and face shield if necessary), and finally, gloves.
-
Handling: Conduct all manipulations of this compound within the fume hood.[11] Keep the sash at the lowest practical height.
-
Decontamination: After handling, wipe down the work surface in the fume hood.
-
PPE Doffing: Remove PPE before leaving the laboratory to prevent cross-contamination. Remove gloves first, turning them inside out. Remove the lab coat and hang it in its designated area. Goggles should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after work is complete.[14]
Decision Logic for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental scale and procedure.
Caption: PPE selection workflow for this compound.
Emergency Plan: Spills and Exposures
Preparedness is key to mitigating the impact of an incident.[13]
-
Skin Exposure: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[15][16] Remove any contaminated clothing while flushing. Seek immediate medical attention.[15]
-
Eye Exposure: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[13][16] Seek immediate medical attention.
-
Minor Spill (in fume hood): Alert others in the lab. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[17] Collect the residue in a clearly labeled, sealed container for hazardous waste disposal.[13][17]
-
Major Spill: Evacuate the immediate area and alert all personnel.[17] Close the laboratory door and prevent entry. Contact your institution's Environmental Health & Safety (EHS) office immediately.[15][16] Do not attempt to clean up a major spill yourself.
Disposal Plan: Managing Halogenated Waste
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste to prevent costly and complex disposal procedures.[18][19]
-
Container: Use a designated, compatible, and clearly labeled hazardous waste container with a secure lid.[20][21] The label should read "Hazardous Waste: Halogenated Organics" and list this compound as a constituent.
-
Collection: Collect all contaminated solids (gloves, absorbent material) and solutions in this container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[18]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.[19] Never dispose of this chemical or its containers in the regular trash or down the sink.[1][20]
By adhering to this comprehensive plan, you establish a multi-layered safety system that protects personnel, ensures experimental integrity, and maintains regulatory compliance.
References
- How to Select the Right Chemical Resistant Gloves - MSC Industrial Supply. (2023, July 21).
- Comprehensive Guide to Chemical Resistant Gloves - Lab Manager. (2025, February 20).
- Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide - NMSafety. (2024, February 16).
- How to Choose the Right Chemical-Resistant Gloves for Your Job - Southland Supply Group. (2024, August 22).
- Choosing the right chemical resistant gloves | Canadian Occupational Safety. (2017, May 23).
- Laboratory Emergency Preparedness - DKU.
- Emergency Procedures for Incidents Involving Chemicals - Research Safety.
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
- OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo.
- Chemical Exposure and Spill Response Procedures | New Mexico State University.
- OSHA Standards for Biological Laboratories - ASPR.
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl.
- SAFETY DATA SHEET - MilliporeSigma. (2022, October 23).
- SAFETY DATA SHEET - Fisher Scientific. (2009, December 7).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, December 7).
- Handling and Storage - Matrix Scientific. (2017, February 18).
- MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC.
- Halogenated Solvents - Washington State University.
- Halogenated Solvents in Laboratories - Campus Operations.
- PSFC Halogenated Solvents - MIT.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 7. nmsafety.com [nmsafety.com]
- 8. southland.com.au [southland.com.au]
- 9. Choosing the right chemical resistant gloves | Canadian Occupational Safety [thesafetymag.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. matrixscientific.com [matrixscientific.com]
- 12. clarionsafety.com [clarionsafety.com]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. uwaterloo.ca [uwaterloo.ca]
- 15. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. vumc.org [vumc.org]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
